SR 16832
説明
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Structure
3D Structure
特性
IUPAC Name |
2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZAGCRUDYUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR16832: A Technical Guide to a Dual-Site Covalent Antagonist of PPARγ
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
SR16832 is a novel, potent, and selective covalent antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a critical nuclear receptor in metabolic disease and inflammation. Unlike traditional orthosteric antagonists, SR16832 employs a dual-site inhibitory mechanism, targeting both the canonical ligand-binding pocket and a recently identified allosteric site. This bitopic engagement results in a more complete and robust blockade of PPARγ activation, particularly by allosteric activators that are not effectively inhibited by conventional antagonists. This document provides a comprehensive technical overview of SR16832, including its mechanism of action, comparative quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Core Concept: Dual-Site Covalent Inhibition of PPARγ
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that regulates gene expression central to adipogenesis, insulin (B600854) sensitivity, and inflammation.[1] Traditional covalent antagonists of PPARγ, such as GW9662 and T0070907, function by irreversibly binding to a cysteine residue (Cys285) within the orthosteric ligand-binding pocket.[2] However, the discovery of an alternative, allosteric binding site on the PPARγ ligand-binding domain (LBD) revealed a mechanism by which receptor activation could bypass this orthosteric blockade.[3]
SR16832 was engineered to address this limitation.[3] Its mechanism involves two key features:
-
Covalent Orthosteric Binding: SR16832 contains a reactive 2-chloro-5-nitrobenzamide (B107470) warhead that forms a covalent bond with Cys285 in the orthosteric pocket, effectively occluding this primary binding site.[1]
-
Allosteric Site Obstruction: The structure of SR16832 extends from the orthosteric pocket towards the allosteric site. This molecular extension physically hinders the binding of other ligands to the allosteric pocket, providing a dual blockade.
This dual-site inhibition makes SR16832 a superior chemical tool for ensuring a more complete shutdown of PPARγ activity, which is crucial for accurately dissecting its signaling pathways in research and for developing more effective therapeutics.
Quantitative Data Presentation
The efficacy of SR16832 as a dual-site inhibitor has been demonstrated in biochemical and cellular assays, where it shows superior performance in blocking allosteric activation compared to traditional orthosteric antagonists. While specific IC50 values for direct inhibition are not always detailed, its functional potency is evident in its ability to prevent coactivator recruitment and transcriptional activation induced by allosteric ligands.
Table 1: Inhibition of Allosteric Agonist (MRL20)-Induced Coactivator Recruitment
This table summarizes the potency of the allosteric agonist MRL20 in promoting the recruitment of the TRAP220 coactivator peptide to the PPARγ LBD in the presence of various covalent antagonists, as measured by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. A higher EC50 value indicates weaker agonist potency and therefore stronger inhibition by the antagonist.
| Covalent Antagonist Pre-treatment | MRL20 EC50 (nM) for TRAP220 Recruitment | Fold Weakening of MRL20 Potency |
| Apo (None) | 1300 ± 200 | 1.0 |
| GW9662 | 2100 ± 300 | 1.6 |
| T0070907 | 2800 ± 600 | 2.2 |
| SR16832 | 4600 ± 900 | 3.5 |
| Data adapted from Hughes T.S., et al., ACS Chemical Biology, 2017. |
Table 2: Inhibition of Allosteric Agonist (Rosiglitazone)-Induced Transcriptional Activation
This table illustrates the effect of covalent antagonists on the transcriptional activity of a Gal4-PPARγ LBD fusion protein in HEK293T cells, stimulated by the agonist rosiglitazone (B1679542). The data demonstrates SR16832's ability to completely abolish cellular activation.
| Covalent Antagonist Pre-treatment | Rosiglitazone-Induced Activation of Gal4-PPARγ LBD |
| Vehicle (DMSO) | Dose-dependent increase in luciferase activity |
| GW9662 | Partial activation observed |
| T0070907 | Partial activation observed |
| SR16832 | No detectable activation |
| Data adapted from Hughes T.S., et al., ACS Chemical Biology, 2017. |
Table 3: Effect of Covalent Antagonists on Corepressor (NCoR) Peptide Affinity
This table shows the binding affinity (EC50) of a corepressor peptide (NCoR) to the PPARγ LBD after modification by covalent antagonists. A lower EC50 value indicates stronger binding. SR16832 shows a minimal effect on NCoR affinity compared to other analogs, suggesting it is a more neutral antagonist rather than an inverse agonist.
| Covalent Antagonist | NCoR Peptide EC50 (nM) |
| Apo (None) | > 30,000 |
| GW9662 | 11,000 ± 2,000 |
| T0070907 | 1,800 ± 200 |
| SR16832 | 9,100 ± 2,500 |
| Data adapted from Hughes T.S., et al., ACS Chemical Biology, 2017. |
Signaling Pathway and Experimental Workflows
Visualizing the mechanism of action and the methods used to characterize SR16832 is essential for a comprehensive understanding. The following diagrams were generated using the DOT language.
PPARγ Signaling Pathway and Inhibition by SR16832
Caption: PPARγ signaling and dual-site inhibition by SR16832.
Workflow for TR-FRET Co-regulator Interaction Assay
Caption: Workflow for the TR-FRET co-regulator interaction assay.
Workflow for Gal4-PPARγ LBD Transactivation Assay
Caption: Workflow for the Gal4-PPARγ LBD transactivation assay.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the dual-site covalent antagonist activity of SR16832.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Interaction Assay
This biochemical assay measures the ability of a ligand to promote or inhibit the interaction between the PPARγ LBD and a co-regulator peptide.
Objective: To quantify the effect of SR16832 on the agonist-induced recruitment of a coactivator peptide (TRAP220) or the basal binding of a corepressor peptide (NCoR) to the PPARγ LBD.
Principle: The assay utilizes a purified, His-tagged PPARγ LBD and a fluorescein-labeled co-regulator peptide. A terbium-labeled anti-His antibody serves as the FRET donor, and the fluorescein-labeled peptide is the FRET acceptor. When the peptide binds to the LBD, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. An antagonist will prevent agonist-induced coactivator recruitment, resulting in a low FRET signal.
Materials:
-
Purified His-tagged PPARγ LBD
-
Terbium-labeled anti-His antibody (donor)
-
Fluorescein-labeled co-regulator peptide (TRAP220 or NCoR) (acceptor)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Test Compounds: SR16832, GW9662, T0070907, Rosiglitazone, MRL20 dissolved in DMSO
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of covalent antagonists (SR16832, etc.) and agonists (rosiglitazone, MRL20) in DMSO. Dispense compounds into the 384-well plate.
-
Antagonist Pre-incubation: Add His-PPARγ LBD to the wells containing the covalent antagonists or vehicle (DMSO). Incubate for approximately 1 hour at room temperature to allow for covalent modification.
-
Agonist Addition: Add agonist (for coactivator recruitment assays) or assay buffer (for corepressor binding assays) to the appropriate wells.
-
Detection Reagent Addition: Add a pre-mixed solution of Terbium-labeled anti-His antibody and Fluorescein-labeled co-regulator peptide to all wells.
-
Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence emission at two wavelengths (e.g., 495 nm for terbium emission and 520 nm for FRET-sensitized fluorescein (B123965) emission) using a TR-FRET plate reader.
-
Data Analysis: Calculate the TR-FRET ratio by dividing the acceptor emission signal (520 nm) by the donor emission signal (495 nm). Plot the TR-FRET ratio against the log of the agonist concentration to generate dose-response curves and determine EC50 values using a sigmoidal dose-response equation.
Protocol 2: Gal4-PPARγ Ligand Binding Domain (LBD) Cell-Based Transactivation Assay
This cell-based assay measures the functional activity of a compound as an agonist or antagonist of PPARγ transcriptional activation.
Objective: To determine the ability of SR16832 to inhibit the agonist-induced transcriptional activity of the PPARγ LBD in a cellular context.
Principle: HEK293T cells are transiently co-transfected with two plasmids. The first plasmid expresses a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the PPARγ LBD. The second is a reporter plasmid containing a luciferase gene downstream of a promoter with multiple Gal4 Upstream Activation Sequences (5xUAS). If an agonist activates the PPARγ LBD, the fusion protein binds to the UAS and drives luciferase expression. An antagonist like SR16832 will block this process.
Materials:
-
HEK293T cells
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DMEM supplemented with 10% FBS and antibiotics
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Gal4-PPARγ LBD expression plasmid
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5xUAS-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Test Compounds: SR16832, GW9662, T0070907, rosiglitazone dissolved in DMSO
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White, opaque 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
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Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in approximately 70-80% confluency at the time of transfection.
-
Transfection: After 24 hours, co-transfect the cells with the Gal4-PPARγ LBD expression plasmid and the 5xUAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Antagonist Pre-treatment: After another 24 hours, replace the medium with fresh medium containing the covalent antagonists (SR16832, etc.) or vehicle (DMSO).
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Covalent Modification Incubation: Incubate the cells for 4-6 hours to allow for covalent modification of the PPARγ LBD.
-
Agonist Treatment: Add the agonist (e.g., rosiglitazone) at various concentrations to the appropriate wells.
-
Incubation: Incubate for an additional 16-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay reagent manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control or total protein concentration. Plot the normalized luciferase activity against the log of the agonist concentration to generate dose-response curves. For antagonists, the percentage of inhibition of the agonist response is calculated.
Conclusion
SR16832 represents a significant advancement in the pharmacological toolkit for studying PPARγ. Its unique dual-site covalent inhibitory mechanism provides a more complete and reliable method for blocking receptor activity compared to traditional orthosteric antagonists. The data and protocols presented in this guide underscore its utility for researchers in the fields of metabolic disease, immunology, and oncology, enabling a more precise dissection of PPARγ-dependent signaling pathways. The superior efficacy of SR16832 in blocking allosteric activation makes it an indispensable tool for validating PPARγ as a therapeutic target and for the development of next-generation modulators.
References
- 1. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of SR16832: A Dual-Site PPARγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of SR16832, a novel, potent, and selective dual-site covalent inhibitor of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). SR16832 represents a significant advancement in the chemical toolkit for studying PPARγ signaling, a critical nuclear receptor involved in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1] This guide details its unique mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the core concepts of its development and function.
Core Concept: The Need for a Dual-Site Inhibitor
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that regulates gene expression.[2] Widely used irreversible antagonists like GW9662 and T0070907 function by covalently modifying the Cysteine 285 (Cys285) residue within the primary, or "orthosteric," ligand-binding pocket.[2][3]
However, research revealed the existence of a second, "allosteric" ligand-binding site within the PPARγ ligand-binding domain (LBD).[3] Critically, antagonists targeting only the orthosteric site were found to be insufficient, as they failed to block ligand binding at this alternate site. This created a need for an inhibitor that could simultaneously block both sites to achieve a more complete shutdown of PPARγ activity. The development of SR16832 was the direct result of research efforts to create such a dual-site inhibitor.
Discovery and Design of SR16832
The discovery of SR16832 was a rational design effort based on the chemical scaffold of existing orthosteric covalent antagonists. Researchers hypothesized that by modifying this scaffold, they could create a molecule that not only covalently binds to Cys285 in the orthosteric pocket but also physically extends to obstruct the nearby allosteric site. This "bitopic" or dual-site approach led to the synthesis of a series of analogs, culminating in the identification of SR16832 (also referred to as compound 22 in the primary literature) as a superior dual-site inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 16832: A Comprehensive Technical Guide to a Dual-Site PPARγ Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SR 16832, a potent and selective dual-site covalent antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This compound represents a significant advancement in the pharmacological toolkit for studying PPARγ signaling, offering a more complete inhibition compared to traditional antagonists. This document details its chemical structure and properties, mechanism of action, and provides detailed protocols for key experimental assays.
Chemical Structure and Properties
This compound, with the IUPAC name 2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide, is a synthetic small molecule designed for high-affinity and specific interaction with PPARγ.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide |
| Molecular Formula | C₁₇H₁₂ClN₃O₄ |
| Molecular Weight | 357.75 g/mol |
| CAS Number | 2088135-12-8 |
| SMILES | COC1=CC2=C(N=CC=C2NC(C3=CC(=O)=CC=C3Cl)=O)C=C1 |
| Solubility | Soluble in DMSO |
Mechanism of Action: Dual-Site Inhibition
This compound is a unique PPARγ antagonist due to its dual-site inhibitory mechanism.[2][3] Unlike traditional orthosteric antagonists such as GW9662 and T0070907, which solely target the primary ligand-binding pocket, this compound acts at both the orthosteric and an allosteric site within the PPARγ ligand-binding domain (LBD).[2][3]
This dual engagement leads to a more complete and effective blockade of PPARγ activation. The covalent modification of Cysteine 285 in the orthosteric pocket, combined with interaction at the allosteric site, induces a conformational change in the PPARγ LBD that is incompetent for transcriptional activation. This makes this compound a superior tool for dissecting PPARγ signaling pathways, as it can effectively block activation by both orthosteric and allosteric ligands.
Signaling Pathway of PPARγ and Inhibition by this compound
The following diagram illustrates the canonical PPARγ signaling pathway and the inhibitory action of this compound.
Caption: PPARγ signaling pathway and the dual-site inhibitory mechanism of this compound.
Quantitative Data
While specific IC50 values for this compound are not consistently reported in publicly available literature, studies have qualitatively and semi-quantitatively demonstrated its superior inhibitory activity compared to other well-known PPARγ antagonists. The following tables summarize the comparative efficacy of this compound.
Table 1: Comparison of PPARγ Antagonist Properties
| Compound | Target Site(s) | Mechanism of Action | Reported IC50/Ki for PPARγ | Selectivity |
| This compound | Orthosteric & Allosteric | Covalent inhibitor | Not explicitly reported, but qualitatively superior to GW9662 and T0070907 | High for PPARγ |
| GW9662 | Orthosteric | Irreversible covalent antagonist | IC50: 3.3 nM | High selectivity for PPARγ over PPARα and PPARδ |
| T0070907 | Orthosteric | Irreversible covalent antagonist | Ki: 1 nM, IC50: 1 nM | >800-fold selectivity for PPARγ over PPARα and PPARδ |
Table 2: Efficacy in Inhibiting Allosteric Activation by Rosiglitazone
| Covalent Antagonist | Rosiglitazone-Induced TRAP220 Recruitment (TR-FRET Assay) | Rosiglitazone-Induced Luciferase Activity (Cell-Based Assay) |
| This compound | No detectable increase in response | No significant activation observed |
| GW9662 | Lowered but not blocked | Not effectively blocked |
| T0070907 | Lowered but not blocked | Not effectively blocked |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of a compound to inhibit the interaction between the PPARγ LBD and a coactivator peptide.
Principle: The assay utilizes a GST-tagged PPARγ LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled coactivator peptide (acceptor fluorophore). When an agonist promotes the recruitment of the coactivator to the LBD, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. Antagonists like this compound prevent this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Complete TR-FRET buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare a 2x solution of the test compound (this compound) in assay buffer.
-
Prepare a 4x solution of the fluorescein-labeled coactivator peptide (e.g., TRAP220).
-
Prepare a 4x mixture of the GST-PPARγ LBD and the terbium-labeled anti-GST antibody.
-
-
Assay Procedure (384-well plate format):
-
Add the 2x test compound solution to the wells.
-
Add the 4x fluorescein-coactivator peptide solution.
-
Add the 4x GST-PPARγ LBD/anti-GST antibody mixture.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for fluorescein) using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).
-
Plot the TR-FRET ratio against the log of the antagonist concentration to determine the IC50 value.
-
Caption: Experimental workflow for the TR-FRET coactivator recruitment assay.
Cell-Based Luciferase Reporter Transactivation Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of PPARγ in a cellular context.
Principle: Cells (e.g., HEK293T) are co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the PPARγ LBD, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS). In the presence of a PPARγ agonist, the fusion protein binds to the UAS and drives luciferase expression. An antagonist like this compound will inhibit this process, resulting in decreased luciferase activity.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with the Gal4-PPARγ LBD expression vector and the UAS-luciferase reporter vector. A Renilla luciferase vector can be co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection (4-6 hours), replace the medium with fresh medium containing varying concentrations of the antagonist (this compound).
-
Add a known PPARγ agonist (e.g., rosiglitazone) to all wells except the negative control.
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of the agonist-induced luciferase expression.
-
Determine the IC50 value by plotting the percent inhibition against the log of the antagonist concentration.
-
Caption: Experimental workflow for the cell-based luciferase reporter transactivation assay.
References
SR16832: A Comprehensive Technical Guide to its Dual-Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR16832 is a novel, potent, and selective covalent antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a pivotal nuclear receptor in metabolic disease and inflammation.[1][2] Unlike traditional antagonists that target only the primary ligand-binding (orthosteric) site, SR16832 exhibits a unique dual-inhibition mechanism by engaging both the orthosteric and a distinct allosteric site within the PPARγ ligand-binding domain (LBD).[2][3] This bitopic engagement results in a more complete and effective blockade of PPARγ activation, offering a superior tool for dissecting PPARγ signaling pathways and a promising scaffold for therapeutic development. This guide provides an in-depth analysis of SR16832's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Significance of PPARγ and the Advent of SR16832
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that plays a critical role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1] Its dysregulation is implicated in a range of metabolic disorders, making it a key therapeutic target. For years, orthosteric antagonists such as GW9662 and T0070907 have been instrumental in studying PPARγ function. These molecules act by covalently modifying the Cysteine 285 (Cys285) residue within the orthosteric pocket, thereby preventing the binding of activating ligands.
However, the discovery of an alternative, allosteric binding site on the PPARγ LBD revealed a limitation of these traditional antagonists; they are unable to block activation mediated through this secondary site. SR16832 was engineered to overcome this deficiency. It functions as a dual-site, covalent inhibitor, providing a more comprehensive shutdown of PPARγ activity.
The Dual-Inhibition Mechanism of SR16832
The inhibitory action of SR16832 is a two-pronged attack on the PPARγ LBD:
-
Covalent Orthosteric Binding: Similar to its predecessors, SR16832 forms a covalent bond with the Cys285 residue in the orthosteric pocket, effectively blocking this primary activation site.
-
Allosteric Site Obstruction: A key structural feature of SR16832, a 6-methoxyquinoline (B18371) group, extends from the orthosteric pocket towards the allosteric site. This physical extension obstructs the allosteric pocket, preventing the binding of other activating ligands.
Molecular modeling, protein Nuclear Magnetic Resonance (NMR) spectroscopy, and various biochemical assays have confirmed that this dual-site engagement by SR16832 induces conformational changes in the PPARγ LBD that are not conducive to cellular activation. This mechanism also weakens the binding affinity of allosteric ligands.
Quantitative Data and Comparative Analysis
While specific IC50 values for SR16832 are not consistently reported in publicly available literature, functional assays consistently demonstrate its superior efficacy compared to traditional orthosteric antagonists. The following tables summarize the comparative performance of SR16832 against GW9662 and T0070907 in key functional assays.
Table 1: Comparative Efficacy of PPARγ Antagonists in Inhibiting Allosteric Activation
| Covalent Antagonist | Inhibition of MRL20-induced Allosteric Activation (TR-FRET Assay) | Inhibition of Rosiglitazone-induced Allosteric Activation (TR-FRET Assay) |
| GW9662 | Partial Reduction | Lower but not blocked |
| T0070907 | Partial Reduction | Lower but not blocked |
| SR16832 | More effective reduction than GW9662 and T0070907 | No detectable increase in TR-FRET response |
Data adapted from TR-FRET coactivator recruitment assays.
Table 2: Comparative Efficacy in Cell-Based Transactivation Assays
| Covalent Antagonist | MRL20 Allosteric Cellular Activation of Gal4-PPARγ LBD |
| Other Analogs | Varied levels of inhibition |
| SR16832 | Little to no allosteric activation observed |
Data adapted from a cell-based transactivation assay.
A significant advantage of SR16832 is its ability to effectively block the activity of the potent PPARγ agonist rosiglitazone, a capability where both GW9662 and T0070907 are less effective. SR16832 has also been shown to better inhibit the binding of endogenous PPARγ ligands like docosahexaenoic acid (DHA) when compared to other orthosteric covalent antagonists.
Signaling Pathways and Visualizations
To elucidate the mechanism of SR16832, it is crucial to understand the canonical PPARγ signaling pathway and how SR16832 intervenes.
Caption: PPARγ signaling pathway and the inhibitory action of SR16832.
Detailed Experimental Protocols
The characterization of SR16832's dual-inhibition mechanism relies on a suite of biochemical and cell-based assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay quantifies the recruitment of a coactivator peptide to the PPARγ LBD in the presence of a ligand.
-
Objective: To measure the ability of SR16832 to inhibit the recruitment of a coactivator peptide to the PPARγ LBD induced by an agonist.
-
Principle: The assay utilizes the FRET between a terbium-labeled anti-His antibody bound to a His-tagged PPARγ LBD (donor) and a fluorescein-labeled coactivator peptide (acceptor). Agonist-induced conformational changes in the LBD bring the donor and acceptor into proximity, resulting in a high FRET signal. SR16832, by blocking agonist binding, prevents this and leads to a low FRET signal.
-
Abbreviated Protocol (384-well plate format):
-
Add 2 µL of SR16832, a test compound, or a vehicle to the appropriate wells.
-
Add 4 µL of His-PPARγ LBD to each well.
-
Incubate for 30-60 minutes at room temperature to allow for covalent modification.
-
Add 4 µL of a pre-mixed solution of Terbium-labeled anti-His antibody and Fluorescein-labeled coactivator peptide to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor) using a TR-FRET-compatible plate reader.
-
Data is typically expressed as a ratio of the acceptor to donor fluorescence.
-
Caption: Workflow for the TR-FRET co-regulator interaction assay.
Cell-Based PPARγ Transactivation Assay
This assay measures the functional activity of a compound as an agonist or antagonist of PPARγ in a cellular context.
-
Objective: To determine the ability of SR16832 to modulate the transcriptional activity of the PPARγ LBD in response to an agonist.
-
Principle: HEK293T cells are transiently transfected with two plasmids. The first expresses a chimeric protein of the Gal4 DNA-binding domain (DBD) fused to the PPARγ LBD. The second contains a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS). Agonist activation of the PPARγ LBD drives luciferase expression, which can be inhibited by an antagonist like SR16832.
-
Abbreviated Protocol:
-
Cell Culture and Seeding: Culture HEK293T cells in DMEM with 10% FBS and antibiotics. Seed cells into 96-well plates to achieve 70-80% confluency at the time of transfection.
-
Transfection: For each well, prepare a transfection mix containing the Gal4-PPARγ LBD expression plasmid, the UAS-luciferase reporter plasmid, and a suitable transfection reagent. A Renilla luciferase control plasmid can be co-transfected for normalization.
-
Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with SR16832 and/or a test compound at desired concentrations.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the data as a dose-response curve to determine IC50 or EC50 values.
-
Caption: Workflow for the Gal4-PPARγ LBD transactivation assay.
Conclusion
SR16832 represents a significant advancement in the pharmacological toolkit for studying PPARγ. Its unique dual-site inhibition mechanism provides a more complete and robust blockade of PPARγ signaling compared to traditional orthosteric antagonists. This makes SR16832 an invaluable tool for researchers investigating the nuanced roles of PPARγ in health and disease. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective utilization of SR16832 in future research and drug discovery endeavors.
References
The Role of SR 16832 in Elucidating PPARγ Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of SR 16832 as a potent and specific chemical probe for investigating the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways. This compound's unique mechanism of action as a dual-site, covalent antagonist provides a significant advantage over traditional PPARγ inhibitors, enabling a more complete and nuanced study of this critical nuclear receptor's function in various physiological and pathological processes.
Core Concept: The Dual-Site Covalent Inhibition of PPARγ by this compound
This compound is a novel, irreversible antagonist of PPARγ, a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2] Unlike conventional orthosteric antagonists such as GW9662 and T0070907, which solely target the primary ligand-binding pocket, this compound is a "bitopic" or dual-site inhibitor.[1][3][4] Its mechanism involves two critical features:
-
Covalent Orthosteric Binding: this compound covalently modifies the Cysteine 285 residue located within the orthosteric binding pocket of the PPARγ ligand-binding domain (LBD).[2][4] This irreversible binding effectively blocks the entry and activity of orthosteric agonists.
-
Allosteric Site Obstruction: A key structural feature of this compound is a 6-methoxyquinoline (B18371) group that extends from the orthosteric pocket towards a recently identified allosteric site.[1][3] This "expansion" physically obstructs the allosteric pocket, preventing the binding and action of allosteric activators.[1]
This dual-site inhibition makes this compound a more complete tool for shutting down PPARγ signaling, as it can block activation from ligands that might otherwise engage the allosteric site, a limitation of traditional orthosteric antagonists.[3][4]
Quantitative Data Presentation
While specific IC50 values for the direct inhibition by this compound are not consistently reported in publicly available literature, its enhanced efficacy compared to other covalent antagonists is well-documented in functional assays.[1][4] The following table summarizes the comparative efficacy and selectivity of well-characterized PPARγ antagonists to provide a frame of reference.
| Compound | Target Isoform | IC50 (nM) | Selectivity over PPARα | Selectivity over PPARδ | Key Features |
| This compound | PPARγ | Data not available | Data not available | Data not available | Dual-site (orthosteric and allosteric) covalent antagonist.[1][5] More effective at inhibiting allosteric activation by agonists like rosiglitazone (B1679542) compared to GW9662 and T0070907.[3][4] |
| GW9662 | PPARγ | 3.3 | ~10-fold | ~600 to 1000-fold | Orthosteric covalent antagonist.[5] Does not effectively block allosteric activation.[3][4] |
| PPARα | 32 | - | |||
| PPARδ | 2000 | - | |||
| T0070907 | PPARγ | 1 | >800-fold | >800-fold | Orthosteric covalent antagonist.[5] Does not effectively block allosteric activation.[3][4] |
| PPARα | >800 nM | - | |||
| PPARδ | >800 nM | - |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the canonical PPARγ signaling pathway and the inhibitory mechanism of this compound.
Figure 1: Canonical PPARγ Signaling Pathway.
Figure 2: Dual-Site Inhibition Mechanism of this compound.
Experimental Protocols
The characterization of this compound and its effects on PPARγ signaling relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for two key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay measures the ability of a ligand to promote or inhibit the interaction between the PPARγ LBD and a coactivator peptide.[3][5][6]
Objective: To determine if this compound can inhibit agonist-induced recruitment of a coactivator peptide to the PPARγ LBD.
Principle: The assay utilizes a GST-tagged PPARγ LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled coactivator peptide (acceptor fluorophore). Upon agonist-mediated recruitment of the coactivator peptide to the LBD, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. An antagonist like this compound will prevent this interaction, leading to a decrease in the FRET signal.[5]
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Complete TR-FRET PPAR Assay Buffer supplemented with 5 mM DTT.
-
Prepare a 2X serial dilution of this compound in the assay buffer.
-
Prepare a 4X solution of a known PPARγ agonist (e.g., rosiglitazone) to be used as a positive control.
-
Prepare a 4X solution of the fluorescein-labeled coactivator peptide (e.g., from TRAP220) in the assay buffer.
-
Prepare a 4X mixture of the GST-PPARγ LBD and the terbium-labeled anti-GST antibody in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the 2X this compound solution to the appropriate wells.
-
Add the 4X agonist solution to the wells designated for positive control and to the this compound wells to assess competitive antagonism.
-
Add the 4X fluorescein-coactivator peptide solution to all wells.
-
Initiate the reaction by adding the 4X GST-PPARγ LBD/terbium-anti-GST antibody mixture to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor) using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the TR-FRET ratio against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Figure 3: Experimental Workflow for TR-FRET Assay.
GAL4-PPARγ Ligand Binding Domain (LBD) Luciferase Reporter Assay
This cell-based assay is used to determine the functional activity of a compound as an antagonist of PPARγ transcriptional activity.[3][5]
Objective: To measure the ability of this compound to inhibit agonist-induced transcriptional activation of a reporter gene by the PPARγ LBD.
Principle: HEK293T cells are transiently co-transfected with two plasmids. The first plasmid expresses a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the PPARγ LBD. The second plasmid contains a luciferase reporter gene under the control of a Gal4 Upstream Activation Sequence (UAS). If an agonist activates the PPARγ LBD, the chimeric protein binds to the UAS and drives the expression of luciferase. An antagonist like this compound will block this effect.[5]
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells into 96-well plates to be ~70-80% confluent at the time of transfection.
-
For each well, prepare a transfection mix containing the Gal4-PPARγ LBD expression plasmid, the UAS-luciferase reporter plasmid, and a transfection reagent (e.g., Lipofectamine). A Renilla luciferase plasmid can be co-transfected for normalization.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium.
-
Add this compound at various concentrations to the designated wells.
-
Add a known PPARγ agonist (e.g., rosiglitazone) at a fixed concentration (e.g., its EC50) to the wells to stimulate transcription.
-
Include vehicle control (e.g., DMSO) and agonist-only control wells.
-
Incubate the cells with the compounds for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer and a luciferase assay reagent kit.
-
If a Renilla luciferase control was used, measure its activity as well.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine its inhibitory potency.
-
Conclusion
This compound represents a significant advancement in the chemical toolkit for studying PPARγ signaling. Its unique dual-site covalent inhibitory mechanism provides a more complete and robust blockade of PPARγ activity compared to traditional antagonists.[1][4] This makes this compound an invaluable tool for researchers aiming to dissect the intricate roles of PPARγ in health and disease, and it serves as a promising scaffold for the development of novel therapeutics with potentially improved specificity and efficacy. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for the application of this compound in future research and drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Preliminary In Vitro Studies on SR 16832: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies on SR 16832, a novel dual-site covalent inhibitor of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This compound represents a significant advancement in the pharmacological toolkit for studying PPARγ signaling, offering a more complete inhibition compared to traditional antagonists.[1][2] This document details its mechanism of action, summarizes available quantitative data, provides methodologies for key experimental protocols, and visualizes the critical pathways and workflows.
Core Concept: Dual-Site Inhibition of PPARγ
This compound is an irreversible antagonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, insulin (B600854) sensitization, and inflammation.[3][4] Unlike conventional antagonists such as GW9662 and T0070907, which solely target the orthosteric (primary ligand-binding) pocket, this compound is a "bitopic" or dual-site inhibitor.[1][5] Its mechanism of action is characterized by two key features:
-
Covalent Orthosteric Binding: this compound covalently modifies the Cysteine 285 (Cys285) residue located within the orthosteric binding pocket of the PPARγ ligand-binding domain (LBD), leading to an effective blockade of this site.[3][6]
-
Allosteric Site Obstruction: The molecule's structure extends from the orthosteric pocket towards a recently identified allosteric site. This physical "expansion" obstructs the allosteric pocket, preventing the binding of other activating ligands.[1][7]
This dual-site inhibition makes this compound a more comprehensive and robust inhibitor of PPARγ activation, capable of blocking activation by agonists that may bind to the allosteric site.[2][8]
Data Presentation
While extensive quantitative data for this compound is not always available in the public domain, the following tables summarize the key findings from in vitro assays, primarily focusing on its inhibitory effects on co-regulator recruitment and transcriptional activation.[1][5]
Table 1: Comparative Inhibitory Effects on PPARγ
| Feature | This compound | GW9662 | T0070907 | Rosiglitazone |
| Primary Effect on PPARγ | Inhibition / Antagonism | Inhibition / Antagonism | Inhibition / Antagonism | Activation / Agonism |
| Binding Site(s) | Orthosteric and Allosteric (Covalent) | Orthosteric (Covalent) | Orthosteric (Covalent) | Orthosteric |
| Mechanism of Action | Blocks coactivator recruitment and downstream gene transcription by binding to two key sites on the PPARγ LBD.[8] | Covalently modifies Cys285 in the orthosteric pocket.[2] | Covalently modifies Cys285 in the orthosteric pocket.[2] | Promotes coactivator recruitment and initiates gene transcription by binding to the orthosteric site of the PPARγ LBD.[8] |
| Efficacy in Blocking Allosteric Activation | Highly effective at inhibiting PPARγ activation, including that induced by allosteric-binding agonists.[4] | Less effective at completely blocking the activity of certain PPARγ agonists.[8] | Less effective at completely blocking the activity of certain PPARγ agonists.[8] | Does not block activation; it is an activator itself.[8] |
Table 2: Co-regulator Peptide Binding Affinity to Covalently Modified PPARγ LBD (TR-FRET Assay)
| Covalent Ligand | TRAP220 (Coactivator) Binding Affinity (μM) | NCoR (Corepressor) Binding Affinity (μM) |
| Apo (No Ligand) | 2.2 ± 0.3 | 0.85 ± 0.27 |
| GW9662 | 2.8 ± 0.3 | Not Reported |
| T0070907 | 7.7 ± 0.8 | Not Reported |
| This compound | Qualitatively described as only slightly weakening the binding affinity of co-regulator peptides.[7] | Qualitatively described as only slightly weakening the binding affinity of co-regulator peptides.[7] |
Data sourced from Hughes et al. (2017) as cited in BenchChem technical documents.[4][7]
Experimental Protocols
The characterization of this compound involves a suite of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay is used to quantitatively measure the ability of a compound to inhibit the interaction between the PPARγ LBD and a coactivator peptide.[2][8]
-
Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting the agonist-induced recruitment of a coactivator to the PPARγ LBD.
-
Principle: The assay utilizes a GST-tagged PPARγ LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled coactivator peptide (acceptor fluorophore).[5] When the coactivator peptide binds to the LBD in the presence of an agonist, the donor and acceptor are brought into proximity, resulting in a high FRET signal. An antagonist will disrupt this interaction and reduce the FRET signal.[8]
-
Detailed Methodology:
-
The assay is typically set up in a 384-well plate.
-
A fixed concentration of a known PPARγ agonist (e.g., rosiglitazone) at its EC80 concentration is added to all wells (except for negative controls).
-
Serial dilutions of the test compound (e.g., this compound) are then added to the wells.
-
A reaction mixture containing the GST-tagged PPARγ LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide is dispensed into the wells.
-
The plate is incubated at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with excitation around 340 nm and emission measured at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).
-
A decrease in the ratio of acceptor to donor emission indicates inhibition of the agonist-induced interaction. The data are plotted to determine the IC50 value of the antagonist.[8]
-
Gal4-PPARγ Ligand-Binding Domain (LBD) Luciferase Reporter Assay
This cell-based assay assesses the transcriptional activity of PPARγ in response to a test compound.[5][8]
-
Objective: To measure the ability of a test compound to modulate the transcriptional activity of the PPARγ LBD in a cellular context.
-
Principle: The assay uses a chimeric receptor construct where the DNA-binding domain of the yeast transcription factor Gal4 is fused to the LBD of human PPARγ.[8] This construct is co-transfected into mammalian cells (e.g., HEK293T) along with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). If a compound activates the PPARγ LBD, the fusion protein binds to the UAS and drives luciferase expression. An antagonist will block this effect.[5]
-
Detailed Methodology:
-
HEK293T cells are seeded in 96-well plates.
-
After 24 hours, the cells are co-transfected with the Gal4-PPARγ LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.[4]
-
Following transfection (typically 4-6 hours), the medium is replaced with fresh medium containing the covalent antagonist (e.g., this compound) or vehicle (DMSO).
-
The cells are incubated for a period to allow for covalent modification (e.g., 4-6 hours).[4]
-
An allosteric activator (e.g., rosiglitazone) is then added at various concentrations.
-
The cells are incubated for an additional 16-24 hours.[4]
-
The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
For antagonists, the percentage of inhibition of the agonist response is calculated to determine IC50 values.[8]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: PPARγ signaling pathway and the dual-inhibitory mechanism of this compound.
Caption: Workflow for TR-FRET coactivator recruitment assays.
Caption: Workflow for Gal4-PPARγ luciferase reporter assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
SR16832: A Technical Guide on its Effects on Adipogenesis and Insulin Sensitization
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR16832 is a novel, potent, and selective dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a master regulator of adipogenesis and a key player in insulin (B600854) sensitization. Unlike traditional orthosteric antagonists, SR16832 targets both the primary ligand-binding pocket and a secondary allosteric site, leading to a more complete and robust inhibition of PPARγ activity.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of SR16832, detailed experimental protocols to investigate its effects on adipogenesis and insulin sensitization, and a summary of the currently available data. While specific quantitative data on the direct impact of SR16832 on adipocyte differentiation and insulin-stimulated glucose uptake are not extensively available in the public domain, this guide offers the foundational knowledge and methodologies required to conduct such investigations.
Mechanism of Action: Dual-Site Inhibition of PPARγ
SR16832 acts as an irreversible antagonist of PPARγ. Its unique mechanism involves a two-pronged attack on the PPARγ ligand-binding domain (LBD):
-
Covalent Orthosteric Binding: SR16832 covalently modifies the Cysteine 285 residue within the orthosteric (primary) ligand-binding pocket of PPARγ. This action effectively blocks the binding of endogenous and synthetic agonists.[1]
-
Allosteric Site Obstruction: The chemical structure of SR16832 includes a 6-methoxyquinoline (B18371) group that extends from the orthosteric pocket to physically obstruct a recently identified allosteric binding site. This prevents the binding and activation by other ligands that might otherwise circumvent orthosteric antagonism.[1]
This dual-site inhibition makes SR16832 a superior tool for dissecting PPARγ-dependent pathways compared to traditional antagonists like GW9662, which only target the orthosteric site.[2]
Signaling Pathway of PPARγ Inhibition by SR16832
The following diagram illustrates the canonical PPARγ activation pathway and the points of inhibition by SR16832.
Data Presentation
While direct quantitative data on SR16832's effect on adipogenesis and insulin sensitization is limited in publicly available literature, its enhanced efficacy in inhibiting PPARγ activation by agonists is documented.
Table 1: Comparative Inhibition of Rosiglitazone-Induced PPARγ Activation
| Compound | Mechanism | Effect on Rosiglitazone-Induced Activation | Reference |
| SR16832 | Dual-site covalent antagonist | Complete inhibition | |
| GW9662 | Orthosteric covalent antagonist | Incomplete inhibition (residual activation) | |
| T0070907 | Orthosteric covalent antagonist | Incomplete inhibition (residual activation) |
Experimental Protocols
To facilitate further research into the biological effects of SR16832, this section provides detailed methodologies for key experiments.
Adipocyte Differentiation Assay
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of inhibition by SR16832 using Oil Red O staining.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
Differentiation Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin
-
Adipocyte Maintenance Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin
-
SR16832 (stock solution in DMSO)
-
Rosiglitazone (positive control for differentiation, stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and grow to confluence in Growth Medium.
-
Induction of Differentiation: Two days post-confluence, replace the medium with Differentiation Medium containing various concentrations of SR16832 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO). Include a positive control with Rosiglitazone (e.g., 1 µM) and a negative control with vehicle only.
-
Maintenance: After 48 hours, replace the Differentiation Medium with Adipocyte Maintenance Medium containing the respective treatments.
-
Culture: Continue to culture for an additional 4-6 days, replacing the medium every 2 days with fresh Adipocyte Maintenance Medium containing the treatments.
-
Oil Red O Staining:
-
Wash cells with PBS.
-
Fix with 4% PFA for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 30 minutes.
-
Wash extensively with water.
-
-
Quantification:
-
Visually assess lipid droplet formation under a microscope.
-
For quantitative analysis, elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.
-
Workflow for Adipogenesis Inhibition Assay
Insulin-Stimulated Glucose Uptake Assay
This protocol details the use of the fluorescent glucose analog 2-NBDG to measure the effect of SR16832 on insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (from protocol 3.1)
-
Krebs-Ringer-HEPES (KRH) buffer
-
SR16832
-
Rosiglitazone
-
Insulin (100 nM)
-
2-NBDG (50 µM)
-
Fluorescence plate reader
Procedure:
-
Cell Treatment: Treat differentiated 3T3-L1 adipocytes with SR16832 (e.g., 10 µM) and/or Rosiglitazone (e.g., 1 µM) for 24-48 hours.
-
Serum Starvation: Wash cells twice with KRH buffer and then incubate in KRH buffer for 2 hours.
-
Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes. Include a non-insulin stimulated control.
-
Glucose Uptake: Add 50 µM 2-NBDG to each well and incubate for 30 minutes.
-
Measurement:
-
Wash cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).
-
Expected Outcome: Insulin stimulation should increase glucose uptake. Rosiglitazone treatment is expected to potentiate this effect. Pre-treatment with SR16832 should blunt the effect of insulin and rosiglitazone, indicating that the insulin-sensitizing action of PPARγ activation is blocked.
Workflow for 2-NBDG Glucose Uptake Assay
Western Blot Analysis of Insulin Signaling
This protocol describes how to assess the effect of SR16832 on key proteins in the insulin signaling pathway, such as the phosphorylation of Akt.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
SR16832
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat differentiated adipocytes with SR16832, followed by insulin stimulation as in the glucose uptake assay. Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect the signal using ECL substrate.
-
-
Analysis: Quantify band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal.
Insulin Signaling Pathway
The diagram below outlines the core insulin signaling pathway leading to glucose uptake, which can be interrogated using Western blotting.
Conclusion
SR16832 is a powerful and specific chemical tool for investigating the roles of PPARγ in cellular and physiological processes. Its dual-site inhibitory mechanism ensures a more complete blockade of PPARγ activity than previously available antagonists. While quantitative data on its direct effects on adipogenesis and insulin sensitization are yet to be widely published, the experimental protocols provided in this guide offer a robust framework for researchers to generate this critical information. Such studies will be invaluable in further elucidating the complex roles of PPARγ in metabolic health and disease.
References
Methodological & Application
Application Notes and Protocols for Utilizing SR 16832 in Luciferase Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 16832 is a potent and selective dual-site covalent antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a critical role in regulating adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1] Unlike traditional orthosteric antagonists such as GW9662 and T0070907, this compound uniquely targets both the orthosteric and an allosteric site within the PPARγ ligand-binding domain (LBD).[2][3] This dual-site inhibition mechanism provides a more complete blockade of PPARγ activation, making it a valuable tool for studying PPARγ signaling pathways and for the development of novel therapeutics.[2]
These application notes provide a detailed protocol for using this compound in a GAL4-PPARγ LBD luciferase reporter gene assay to quantify its inhibitory activity.
Mechanism of Action of this compound
PPARγ, upon activation by an agonist, heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, leading to the recruitment of coactivators and initiation of gene transcription.[1] this compound functions as a covalent antagonist, binding to Cysteine 285 in the orthosteric pocket and also sterically hindering the allosteric site.[3] This dual-site binding effectively prevents the conformational changes required for coactivator recruitment and subsequent gene activation, thereby inhibiting PPARγ signaling.[4]
References
Application Note: SR 16832 in TR-FRET Coactivator Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 16832 is a potent, dual-site covalent antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2] Unlike traditional orthosteric antagonists such as GW9662 and T0070907, which solely target the primary ligand-binding pocket, this compound is a "bitopic" inhibitor. It is designed to engage both the orthosteric and a recently identified allosteric site within the PPARγ ligand-binding domain (LBD).[1][3] This dual inhibitory mechanism provides a more complete and robust blockade of PPARγ activation.[4]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assays are a powerful tool to characterize the activity of PPARγ modulators like this compound.[1][4] This application note provides a detailed protocol for utilizing a TR-FRET assay to measure the inhibitory effect of this compound on PPARγ coactivator recruitment and presents comparative data for this compound and other common PPARγ antagonists.
Principle of TR-FRET Coactivator Recruitment Assay
The TR-FRET coactivator recruitment assay is a homogeneous, proximity-based assay that measures the interaction between the PPARγ LBD and a coactivator peptide. The assay relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Terbium) to an acceptor fluorophore (e.g., Fluorescein) when they are brought into close proximity.
In the context of a PPARγ coactivator assay:
-
The PPARγ LBD is tagged, often with Glutathione-S-Transferase (GST).
-
A Terbium-labeled anti-GST antibody serves as the donor fluorophore.
-
A coactivator peptide (containing the LXXLL motif) is labeled with an acceptor fluorophore, such as Fluorescein.
-
In the presence of a PPARγ agonist, the receptor undergoes a conformational change that promotes the recruitment of the coactivator peptide.
-
This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
-
An antagonist, like this compound, will prevent this interaction, leading to a decrease in the FRET signal.
Data Presentation
The following table summarizes the comparative inhibitory effects of this compound, GW9662, and T0070907 on the recruitment of the TRAP220 coactivator peptide to the PPARγ LBD in the presence of the agonist rosiglitazone (B1679542), as determined by TR-FRET assays.[3]
| Compound | Target Site(s) | Effect on Rosiglitazone-Induced TRAP220 Recruitment | Key Findings |
| This compound | Orthosteric (covalent) & Allosteric (occlusion) | Complete inhibition; no detectable increase in TR-FRET signal in the presence of rosiglitazone. | Superior antagonist activity due to dual-site inhibition. Effectively blocks both orthosteric and allosteric activation pathways.[3][4] |
| GW9662 | Orthosteric (covalent) | Partial inhibition; a reduced but still present TR-FRET response to rosiglitazone is observed. | Less effective than this compound at inhibiting agonist-induced coactivator recruitment, likely due to the inability to block the allosteric site.[3] |
| T0070907 | Orthosteric (covalent) | Partial inhibition; similar to GW9662, a reduced TR-FRET response to rosiglitazone is observed. | Demonstrates the limitations of single-site orthosteric antagonists in completely abolishing PPARγ activation.[3] |
Experimental Protocols
Materials and Reagents
-
PPARγ LBD (Ligand-Binding Domain): Purified, with a GST tag.
-
This compound: and other test compounds (e.g., GW9662, T0070907, rosiglitazone) dissolved in DMSO.
-
Coactivator Peptide: Fluorescein-labeled TRAP220 peptide.
-
TR-FRET Donor: Terbium-labeled anti-GST antibody.
-
Assay Buffer: Appropriate buffer for maintaining protein stability and interaction (e.g., TR-FRET buffer from a commercial kit).
-
Assay Plates: Low-volume, 384-well black plates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements (excitation at ~340 nm, emission at ~495 nm for Terbium and ~520 nm for Fluorescein).
Assay Protocol for this compound Inhibition
This protocol is for a 20 µL final assay volume in a 384-well plate. Adjust volumes as necessary based on your specific plate and reagent concentrations.
-
Compound Preparation:
-
Prepare a serial dilution of this compound and other antagonist compounds in DMSO.
-
Further dilute the compounds in assay buffer to a 2X final concentration.
-
-
Reagent Preparation:
-
Prepare a master mix of PPARγ LBD and Terbium-labeled anti-GST antibody in assay buffer.
-
Prepare a solution of Fluorescein-labeled TRAP220 coactivator peptide and the agonist (rosiglitazone) in assay buffer. The agonist concentration should be at its EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.
-
-
Assay Assembly:
-
Add 10 µL of the 2X antagonist solution (or DMSO vehicle control) to the appropriate wells of the 384-well plate.
-
Add 5 µL of the PPARγ LBD/Terbium-antibody mix to all wells.
-
Incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow the antagonist to bind to PPARγ.
-
Add 5 µL of the Fluorescein-TRAP220/agonist mix to all wells to initiate the recruitment reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader. Set the excitation to 340 nm and record emissions at 495 nm (donor) and 520 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Normalize the data to controls (e.g., 0% inhibition for agonist-only wells, 100% inhibition for no-agonist wells).
-
Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: PPARγ signaling and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound TR-FRET assay.
Caption: Principle of TR-FRET inhibition by this compound.
References
Application Notes and Protocols for Studying the Effects of SR 16832, a Dual-Site PPARγ Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing experiments for the characterization of SR 16832, a potent and selective dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] this compound offers a unique mechanism of action by targeting both the orthosteric and an allosteric site within the PPARγ ligand-binding domain (LBD), resulting in a more complete blockade of receptor activity compared to traditional antagonists.[2][3]
This document outlines detailed protocols for key in vitro assays to assess the inhibitory activity of this compound and presents available quantitative data for comparison with other common PPARγ modulators. Additionally, signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of its mechanism and experimental design.
Mechanism of Action
PPARγ is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR) upon activation.[1] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, recruiting coactivators and initiating transcription.[1] this compound functions as a covalent antagonist, binding to Cysteine 285 in the orthosteric binding pocket and also engaging an allosteric site.[1] This dual-site inhibition effectively prevents the conformational changes required for coactivator recruitment and subsequent gene transcription.[4][5]
PPARγ Signaling Pathway and this compound Inhibition
Caption: PPARγ signaling pathway and the dual inhibitory action of this compound.
Quantitative Data Summary
While specific IC50 values for this compound are not consistently published across all assays, the available data highlights its efficacy relative to other PPARγ antagonists.[4] The following tables summarize the comparative performance of this compound and other well-characterized PPARγ modulators.
Table 1: Comparative Efficacy of PPARγ Antagonists in Blocking Allosteric Activation
| Feature | This compound | GW9662 | T0070907 |
|---|---|---|---|
| Primary Effect | Inhibition / Antagonism | Inhibition / Antagonism | Inhibition / Antagonism |
| Binding Site(s) | Orthosteric and Allosteric (Covalent) | Orthosteric (Covalent) | Orthosteric (Covalent) |
| Inhibition of Allosteric Activation | Highly Effective | Less Effective | Less Effective |
Data sourced from Hughes et al. (2017) as cited in[6]
Table 2: Co-regulator Peptide Binding Affinities to Covalently Modified PPARγ LBD
| Covalent Ligand | TRAP220 (Coactivator) Binding Affinity (μM) | NCoR (Corepressor) Binding Affinity (μM) |
|---|---|---|
| Apo (No Ligand) | 2.2 ± 0.3 | 0.85 ± 0.27 |
| GW9662 | 2.8 ± 0.3 | 0.38 ± 0.12 |
| T0070907 | 7.7 ± 0.8 | 0.12 ± 0.06 |
| This compound | Slight weakening of affinity | Slight weakening of affinity |
Note: Specific affinity values for this compound were described qualitatively in the source.[6]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay quantitatively measures the ability of a compound to inhibit the interaction between the PPARγ LBD and a coactivator peptide, a critical step in receptor activation.[5]
Principle: The assay utilizes a GST-tagged PPARγ LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled coactivator peptide (acceptor fluorophore).[2] In the presence of an agonist, the coactivator peptide is recruited to the LBD, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. This compound, as an antagonist, will prevent this interaction, leading to a decrease in the FRET signal.[5]
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., complete TR-FRET PPAR Assay Buffer with 5 mM DTT).[2]
-
Prepare a 2X serial dilution of this compound in the assay buffer.
-
Prepare a 4X solution of the fluorescein-labeled coactivator peptide (e.g., TRAP220) in the assay buffer.[6]
-
Prepare a 4X mixture of the GST-PPARγ LBD and the terbium-labeled anti-GST antibody in the assay buffer.[2]
-
-
Assay Procedure (384-well plate format):
-
Add the 2X this compound solution to the wells.
-
Add a known PPARγ agonist (e.g., rosiglitazone) to all wells (except for the negative control) to induce coactivator recruitment.[5]
-
Add the 4X fluorescein-coactivator peptide solution to the wells.[2]
-
Add the 4X GST-PPARγ LBD/terbium-anti-GST antibody mixture to the wells.[2]
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.[3]
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements (e.g., excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for the FRET signal).[3]
-
The data are typically expressed as the ratio of the acceptor to donor fluorescence. The percentage of inhibition of the agonist response is calculated to determine the IC50 value for this compound.[5]
-
TR-FRET Assay Workflow
References
Application Notes and Protocols for Investigating Off-Target Effects of Ligands Using SR 16832
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 16832 is a potent, selective, and irreversible dual-site covalent antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2][3] Unlike traditional orthosteric antagonists such as GW9662 and T0070907, this compound targets both the orthosteric and a distinct allosteric site within the PPARγ ligand-binding domain (LBD).[1][4] This dual-site inhibition provides a more complete blockade of PPARγ activation, making this compound an invaluable chemical probe for distinguishing on-target PPARγ-mediated effects from off-target phenomena of other PPARγ ligands. These application notes provide a comprehensive guide and detailed protocols for utilizing this compound to investigate and validate the off-target effects of other small molecules.
Principle
The core principle behind using this compound for off-target analysis is the complete and irreversible inactivation of PPARγ. By pre-treating cells with this compound, any subsequent cellular response to a ligand of interest that is presumed to act through PPARγ can be parsed. If the ligand's effect persists in the presence of this compound, it is indicative of an off-target mechanism. Conversely, if the effect is abolished, it confirms an on-target, PPARγ-dependent mechanism.
Data Presentation
Table 1: Comparative Efficacy of PPARγ Antagonists
| Compound | Binding Site(s) | Mechanism of Action | Efficacy in Blocking Allosteric Activation |
| This compound | Orthosteric and Allosteric (Covalent) | Blocks coactivator recruitment and downstream gene transcription by binding to two key sites on the PPARγ LBD. | Highly effective at inhibiting PPARγ activation, including that induced by allosteric-binding agonists. |
| GW9662 | Orthosteric (Covalent) | Irreversibly modifies a cysteine residue (Cys285) within the orthosteric binding pocket of the PPARγ LBD. | Ineffective at inhibiting allosteric ligand binding. |
| T0070907 | Orthosteric (Covalent) | Irreversibly modifies a cysteine residue (Cys285) within the orthosteric binding pocket of the PPARγ LBD. | Ineffective at inhibiting allosteric ligand binding. |
Signaling Pathway and Experimental Workflow Visualizations
Figure 1. PPARγ signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for investigating off-target effects using this compound.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment for Off-Target Analysis
Materials:
-
Cell line of interest (e.g., HEK293T, adipocytes, macrophages)
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Ligand of interest (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates (format depends on the downstream assay)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in cell culture medium. A typical concentration range to ensure complete PPARγ blockade is 1-10 µM. The optimal concentration should be determined empirically for your cell line.
-
Aspirate the old medium from the cells and replace it with medium containing this compound or a vehicle control (DMSO).
-
Incubate for 2-4 hours to allow for irreversible covalent modification of PPARγ.
-
-
Ligand Treatment:
-
Prepare working solutions of the ligand of interest in cell culture medium.
-
Add the ligand of interest to the appropriate wells (both this compound-pre-treated and vehicle-pre-treated). Also, include wells with vehicle control for the ligand.
-
The final experimental groups should include:
-
Vehicle + Vehicle
-
Vehicle + Ligand of Interest
-
This compound + Vehicle
-
This compound + Ligand of Interest
-
-
-
Incubation: Incubate the cells for the desired time period, depending on the endpoint being measured (e.g., 6-48 hours for gene expression changes, longer for phenotypic assays).
-
Downstream Analysis: Proceed with the desired downstream analysis as described in the following protocols.
Protocol 2: Transcriptomic Analysis (RNA-seq) for Off-Target Gene Expression Profiling
Objective: To identify changes in gene expression induced by the ligand of interest that are independent of PPARγ activation.
Procedure:
-
Cell Treatment: Follow Protocol 1 for cell treatment in 6-well plates.
-
RNA Extraction: After the desired incubation period (e.g., 24 hours), lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). Ensure high-quality RNA with a RIN > 8.
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA (e.g., using a TruSeq RNA Library Prep Kit, Illumina).
-
Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform) to a sufficient read depth.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Differential Gene Expression Analysis:
-
Compare "Vehicle + Ligand of Interest" vs. "Vehicle + Vehicle" to identify all genes regulated by the ligand.
-
Compare "this compound + Ligand of Interest" vs. "this compound + Vehicle" to identify genes regulated by the ligand in the absence of PPARγ activity.
-
Identify Off-Target Genes: Genes that are differentially expressed in both comparisons are potential off-target genes. Genes that are only differentially expressed in the first comparison are likely on-target PPARγ-regulated genes.
-
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the identified off-target genes to understand their biological functions.
-
Protocol 3: Proteomic Analysis (Mass Spectrometry) for Off-Target Protein Profiling
Objective: To identify changes in the proteome induced by the ligand of interest that are independent of PPARγ.
Procedure:
-
Cell Treatment: Follow Protocol 1 for cell treatment in 10 cm dishes.
-
Cell Lysis and Protein Extraction: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion and Peptide Labeling (Optional but Recommended):
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Digest the proteins into peptides (e.g., with trypsin).
-
For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT or iTRAQ).
-
-
Mass Spectrometry:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Protein Identification and Quantification: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Differential Protein Expression Analysis: Similar to the transcriptomic analysis, compare the different treatment groups to identify proteins whose expression is altered by the ligand of interest in a PPARγ-independent manner.
-
Pathway and Network Analysis: Analyze the identified off-target proteins to understand their functional roles and interactions.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
Objective: To directly assess whether the ligand of interest binds to proteins other than PPARγ within the cell.
Procedure:
-
Cell Treatment: Treat cells with the ligand of interest or vehicle.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge to separate the soluble protein fraction from the aggregated proteins.
-
Protein Detection:
-
Western Blot: Analyze the soluble fraction by western blot for specific candidate off-target proteins.
-
Mass Spectrometry (TPP): Analyze the soluble fraction by mass spectrometry for a proteome-wide view of ligand-induced thermal stabilization.
-
-
Data Analysis: A shift in the melting temperature of a protein in the presence of the ligand indicates direct binding. This can be used to validate potential off-targets identified by other methods.
Conclusion
This compound is a powerful and specific tool for dissecting the on-target versus off-target effects of PPARγ ligands. By employing the protocols outlined in these application notes, researchers can confidently delineate the PPARγ-dependent and -independent mechanisms of action of their compounds of interest, leading to a more accurate understanding of their biological activities and potential liabilities.
References
Application Notes and Protocols for Studying Gene Regulation by PPARγ using SR 16832
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a master regulator of adipogenesis, and plays a critical role in lipid and glucose metabolism, as well as inflammation.[1][2][3] Dysregulation of PPARγ activity is implicated in various metabolic diseases, including type 2 diabetes, making it a significant therapeutic target.[4][5]
SR 16832 is a novel, potent, and selective dual-site covalent inhibitor of PPARγ.[6][7] Unlike traditional orthosteric antagonists such as GW9662 and T0070907, which target the canonical ligand-binding pocket, this compound acts on both the orthosteric and a newly identified allosteric site within the PPARγ ligand-binding domain (LBD).[6][8][9] This dual-site engagement results in a more complete and robust blockade of PPARγ activity, including activation induced by allosteric agonists like rosiglitazone.[1][9] This unique mechanism of action makes this compound an invaluable tool for elucidating the precise roles of PPARγ in gene regulation and for the development of novel therapeutics where PPARγ inhibition is desired.[1][10]
These application notes provide detailed protocols for utilizing this compound in key in vitro experiments to study its impact on PPARγ-mediated gene regulation.
Mechanism of Action of this compound
PPARγ activation is a multi-step process. Upon binding of an agonist, the PPARγ LBD undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators.[11] This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating transcription.[7][12]
This compound covalently modifies Cysteine 285 (Cys285) in the orthosteric binding pocket of PPARγ.[6][13] Its unique chemical structure extends towards the allosteric site, creating a comprehensive blockade that prevents the conformational changes required for coactivator recruitment and subsequent gene transcription.[1][6][9] This dual-inhibition mechanism effectively shuts down PPARγ signaling.[7]
Signaling Pathway of PPARγ Activation and Inhibition by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Improved insulin-sensitivity in mice heterozygous for PPAR-γ deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
- 12. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application of SR 16832 in Nuclear Magnetic Resonance (NMR) Spectroscopy for Studying PPARγ
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 16832 is a potent and selective dual-site covalent antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2] Unlike traditional antagonists that target only the orthosteric (ligand-binding) pocket, this compound's unique chemical structure allows it to covalently modify Cysteine 285 in the orthosteric site while also physically obstructing a recently identified allosteric site.[2] This dual-inhibition mechanism makes this compound a valuable tool for completely shutting down PPARγ activity, providing a more comprehensive blockade than traditional antagonists.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural and dynamic details of protein-ligand interactions at an atomic level.[4] This application note provides a detailed overview of the use of NMR spectroscopy, specifically ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, to characterize the binding of this compound to the PPARγ Ligand-Binding Domain (LBD). The provided protocols are designed to guide researchers in confirming target engagement, mapping the binding interface, and assessing the conformational changes induced by this dual-site inhibitor.
Signaling Pathway of PPARγ and Mechanism of this compound Inhibition
PPARγ, upon activation by an agonist, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, leading to the recruitment of coactivators and initiation of gene transcription. This compound disrupts this pathway by covalently binding to the orthosteric site and physically blocking the allosteric site of the PPARγ LBD, thereby preventing the conformational changes required for coactivator recruitment and subsequent gene activation.
Quantitative Data
While specific NMR-derived quantitative data for the this compound-PPARγ interaction, such as dissociation constants (Kd) or detailed chemical shift perturbations, are not extensively published, biochemical and cellular assays have demonstrated its potent inhibitory activity.
Table 1: Biochemical and Cellular Activity of this compound and Comparator Antagonists
| Compound | Assay | Endpoint | Result | Reference |
| This compound | TR-FRET Coactivator Recruitment (with Rosiglitazone) | TRAP220 Recruitment | No detectable increase | |
| GW9662 | TR-FRET Coactivator Recruitment (with Rosiglitazone) | TRAP220 Recruitment | Lowered but not blocked | |
| T0070907 | TR-FRET Coactivator Recruitment (with Rosiglitazone) | TRAP220 Recruitment | Lowered but not blocked | |
| This compound | Cell-Based Transactivation (with Rosiglitazone) | Luciferase Activity | No significant activation observed | |
| GW9662 | Cell-Based Transactivation (with Rosiglitazone) | Luciferase Activity | Not effectively blocked | |
| T0070907 | Cell-Based Transactivation (with Rosiglitazone) | Luciferase Activity | Not effectively blocked |
NMR Experimental Protocols
The following protocols describe the use of ¹H-¹⁵N HSQC NMR to study the interaction of this compound with the PPARγ LBD. These experiments are crucial for confirming the binding of this compound and for mapping the residues at the binding interface.
Protocol 1: Expression and Purification of ¹⁵N-labeled PPARγ LBD
A prerequisite for protein-observed NMR studies is the isotopic labeling of the protein of interest.
-
Transformation and Culture: Transform E. coli BL21(DE3) cells with a plasmid encoding the human PPARγ LBD (amino acids 203-477). Culture the cells in M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Protein Expression: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a reduced temperature (e.g., 18°C) overnight.
-
Cell Lysis and Affinity Chromatography: Harvest the cells, lyse them by sonication, and clarify the lysate by centrifugation. Purify the His-tagged PPARγ LBD using a Ni-NTA affinity column.
-
Tag Cleavage and Size-Exclusion Chromatography: (Optional) Cleave the His-tag using a specific protease (e.g., TEV protease) and further purify the PPARγ LBD using size-exclusion chromatography to ensure a homogenous sample.
-
Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, 1 mM DTT, 10% D₂O, pH 6.8).
Protocol 2: ¹H-¹⁵N HSQC Titration of this compound into ¹⁵N-PPARγ LBD
This experiment is designed to monitor the changes in the NMR spectrum of the PPARγ LBD upon the addition of this compound.
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled PPARγ LBD at a concentration of 50-100 µM in NMR buffer.
-
Initial Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the apo (ligand-free) PPARγ LBD. This will serve as the reference spectrum.
-
Ligand Titration: Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., d₆-DMSO). Add small aliquots of the this compound stock solution to the protein sample to achieve desired molar ratios (e.g., 0.25, 0.5, 0.75, 1.0, 1.5, and 2.0 equivalents).
-
Spectrum Acquisition at Each Titration Point: Acquire a ¹H-¹⁵N HSQC spectrum after each addition of this compound.
-
Data Analysis: Overlay the spectra from the different titration points. Monitor for chemical shift perturbations (CSPs) and changes in peak intensity. Due to the covalent nature and dual-site binding of this compound, significant line broadening or disappearance of specific peaks is expected, which is indicative of intermediate exchange on the NMR timescale.
Data Interpretation and Expected Outcomes
The analysis of the ¹H-¹⁵N HSQC titration data will provide insights into the binding of this compound to the PPARγ LBD.
Table 2: Expected Outcomes of NMR Titration Experiments
| Observation | Interpretation |
| Chemical Shift Perturbations (CSPs) | Residues exhibiting significant changes in their chemical shifts upon this compound addition are likely part of or in close proximity to the binding sites (both orthosteric and allosteric). |
| Line Broadening/Peak Disappearance | Significant broadening or disappearance of specific NMR signals suggests that these residues are undergoing conformational exchange on the microsecond to millisecond timescale, which is characteristic of the binding event. This is particularly expected for covalent inhibitors like this compound. |
| Saturation of CSPs | The point at which the chemical shifts no longer change with further addition of this compound indicates saturation of the binding sites. |
By mapping the residues with significant CSPs onto the three-dimensional structure of the PPARγ LBD, the binding interface of this compound can be visualized. This provides experimental validation of the dual-site binding mechanism and can guide further structure-based drug design efforts.
Conclusion
This compound represents a powerful chemical probe for investigating PPARγ signaling. The application of NMR spectroscopy, particularly ¹H-¹⁵N HSQC titration experiments, offers a detailed view of its unique dual-site inhibitory mechanism at atomic resolution. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to utilize this compound in their studies of PPARγ structure, function, and inhibition.
References
Application Notes and Protocols for SR 16832 in HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 16832 is a potent and selective dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor implicated in metabolic diseases and cancer.[1] Unlike traditional antagonists that target the orthosteric binding site, this compound acts at both the orthosteric and a distinct allosteric site within the PPARγ ligand-binding domain (LBD).[1] This dual-inhibition mechanism provides a more complete blockade of PPARγ activation.[2] These application notes provide detailed protocols for utilizing this compound in HEK293T cells, a common cell line for studying PPARγ signaling, to characterize its inhibitory activity through luciferase reporter assays.
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1] Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, leading to their transcription.[3] Dysregulation of PPARγ signaling is associated with various diseases, making it an important therapeutic target.
This compound is a novel covalent antagonist that offers a unique tool for studying PPARγ signaling.[2] Its dual-site binding mechanism, targeting both the orthosteric and an allosteric site, distinguishes it from other PPARγ antagonists.[1] HEK293T cells are a robust platform for investigating the effects of compounds like this compound on PPARγ activity due to their high transfectability and suitability for reporter gene assays.
Data Presentation
The following table summarizes the comparative efficacy of this compound and other PPARγ modulators in various assays. While specific IC50 values for this compound are not always publicly detailed, its enhanced efficacy is characterized by its complete blockade of agonist-induced activity.[3]
| Compound | Assay Type | Target | Effect | Reference |
| This compound | TR-FRET Coactivator Recruitment | PPARγ | Improved inhibition of allosteric MRL20-induced TRAP220 coactivator recruitment compared to T0070907. | [3] |
| This compound | TR-FRET Ligand Displacement | PPARγ | Completely blocked rosiglitazone (B1679542) binding; no detectable TR-FRET response upon rosiglitazone titration. | [3] |
| GW9662 | TR-FRET Ligand Displacement | PPARγ | Partially blocked rosiglitazone binding; a reduced TR-FRET response was still observed. | [3] |
| T0070907 | TR-FRET Ligand Displacement | PPARγ | Partially blocked rosiglitazone binding; a reduced TR-FRET response was still observed. | [3] |
| This compound | Cell-Based Reporter Assay | PPARγ | Completely abolished allosteric cellular activation of PPARγ by rosiglitazone. | [3] |
Signaling Pathway
The following diagram illustrates the canonical PPARγ signaling pathway and the inhibitory mechanism of this compound.
Caption: PPARγ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
GAL4-PPARγ Ligand Binding Domain (LBD) Luciferase Reporter Assay in HEK293T Cells
This cell-based assay is designed to determine the functional activity of a compound as an antagonist of PPARγ.[2]
Principle: HEK293T cells are transiently co-transfected with two plasmids. The first plasmid expresses a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the PPARγ LBD. The second plasmid contains a luciferase reporter gene under the control of a Gal4 Upstream Activation Sequence (UAS). In the presence of a PPARγ agonist, the Gal4-PPARγ LBD fusion protein binds to the UAS and drives luciferase expression. An antagonist like this compound will inhibit this agonist-induced luciferase expression.[2]
Materials:
-
HEK293T cells[2]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin[2]
-
Gal4-PPARγ LBD expression plasmid[2]
-
UAS-luciferase reporter plasmid (e.g., pGL4.35[luc2P/9XGAL4 UAS/Hygro])[4]
-
Transfection reagent (e.g., Lipofectamine™ 3000)[5]
-
This compound[4]
-
PPARγ agonist (e.g., rosiglitazone)[4]
-
Vehicle control (e.g., DMSO)[2]
-
96-well white, opaque cell culture plates[4]
-
Luciferase assay reagent kit[4]
-
Luminometer[4]
-
Optional: Renilla luciferase control plasmid for normalization[2]
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.[2]
-
Transfection (Day 1):
-
Prepare a transfection mix for each well containing the Gal4-PPARγ LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[2][5] A Renilla luciferase plasmid can be co-transfected for normalization.[2]
-
Add the transfection mix to the cells and incubate for 4-6 hours.[2]
-
-
Compound Treatment (Day 2):
-
After the incubation period, replace the transfection medium with fresh medium.[4]
-
Prepare serial dilutions of this compound and the PPARγ agonist (e.g., rosiglitazone).
-
For antagonist assays, co-treat the cells with a fixed concentration of the agonist and varying concentrations of this compound.[2] Include wells for vehicle control and agonist-only control.
-
Incubate the cells with the compounds for 18-24 hours.[2]
-
-
Luciferase Assay (Day 3):
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.[4]
-
Plot the normalized luciferase activity against the concentration of this compound to determine its inhibitory effect and calculate the IC50 value.
-
Caption: Workflow for the Gal4-PPARγ Luciferase Reporter Assay.
Conclusion
This compound represents a significant advancement in the study of PPARγ signaling due to its unique dual-site inhibitory mechanism. The protocols outlined in these application notes provide a robust framework for researchers to investigate the antagonistic properties of this compound in HEK293T cells. The use of luciferase reporter assays allows for a quantitative assessment of its ability to block agonist-induced PPARγ activation, providing valuable insights for drug development and further research into the role of PPARγ in health and disease.
References
Application Notes & Protocols for Assessing the Functional Activity of SR16832, a Dual-Site PPARγ Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR16832 is a potent and selective small molecule inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2] Unlike traditional competitive antagonists that bind only to the primary ligand-binding (orthosteric) site, SR16832 is a dual-site, covalent antagonist.[2][3] Its unique mechanism involves covalently modifying Cysteine 285 (Cys285) in the orthosteric pocket while its 6-methoxyquinoline (B18371) group extends to physically obstruct a secondary, allosteric binding site.[1][2][3] This bitopic inhibition provides a more complete blockade of PPARγ activation, making SR16832 a valuable chemical tool for studying PPARγ signaling.[3]
These application notes provide detailed protocols for assessing the functional activity of SR16832 using two standard methodologies: a cell-based luciferase reporter assay to measure transcriptional antagonism and a biochemical TR-FRET assay to measure the inhibition of coactivator protein recruitment.
Mechanism of Action: PPARγ Signaling Pathway
PPARγ is a ligand-activated transcription factor. Upon binding an agonist, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, recruiting coactivator proteins and initiating the transcription of target genes. SR16832 acts as an irreversible antagonist by covalently binding and physically obstructing the ligand-binding sites, thereby preventing coactivator recruitment and subsequent gene transcription.[2]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SR 16832 Concentration for Complete PPARγ Inhibition
Welcome to the technical support center for SR 16832, a potent, dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve complete and specific PPARγ inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PPARγ?
This compound is a novel, investigational dual-site covalent inhibitor of PPARγ.[1][2] Unlike traditional antagonists that target only the primary ligand-binding (orthosteric) pocket, this compound is a "bitopic" inhibitor.[2] Its unique mechanism involves:
-
Covalent Orthosteric Binding: It covalently modifies the Cysteine 285 (Cys285) residue within the orthosteric pocket, leading to an effective blockade of this site.[2][3]
-
Allosteric Site Obstruction: A component of the this compound molecule extends from the orthosteric pocket to physically obstruct a recently identified allosteric site.
This dual-site engagement provides a more comprehensive and complete blockade of PPARγ activity compared to traditional orthosteric antagonists.
Q2: What makes this compound superior to other PPARγ antagonists like GW9662 and T0070907?
This compound demonstrates superior performance in inhibiting PPARγ activation, particularly in the presence of potent agonists like rosiglitazone (B1679542). While GW9662 and T0070907 are effective orthosteric antagonists, they can fail to block PPARγ activation by ligands that can also bind to the allosteric site. This compound's ability to block both sites ensures a more complete shutdown of receptor activity, making it a more reliable tool for dissecting PPARγ-dependent signaling pathways.
Q3: What is the recommended concentration range for this compound to achieve complete PPARγ inhibition?
While specific IC50 values for this compound are not consistently reported across all studies, its enhanced efficacy is well-documented. The optimal concentration will be cell-type and experiment-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system. However, based on comparative studies, this compound is shown to be more effective than GW9662 and T0070907. For initial experiments, a concentration range of 1 µM to 10 µM can be considered, with further optimization based on experimental results. Notably, this compound has been shown to block the cellular activation caused by rosiglitazone up to 100 µM.
Q4: Can this compound be used in both biochemical and cell-based assays?
Yes, this compound is suitable for both biochemical and cell-based assays. Common assays used to characterize its inhibitory activity include:
-
Biochemical Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assays are used to measure the inhibition of the interaction between the PPARγ Ligand-Binding Domain (LBD) and a coactivator peptide.
-
Cell-Based Assays: Luciferase reporter gene assays in cells (e.g., HEK293T) are used to measure the functional inhibition of PPARγ transcriptional activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete PPARγ Inhibition Observed | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration. Start with a broader range (e.g., 100 nM to 25 µM) to identify the effective range, then narrow it down for precise IC50 determination. |
| High Agonist Concentration: If co-treating with a PPARγ agonist, its concentration may be too high, overcoming the inhibitory effect of this compound. | Reduce the concentration of the agonist. Ideally, use a concentration that gives a sub-maximal response (e.g., EC50-EC80) to allow for a clear window of inhibition. | |
| Cell Density and Health: High cell density or poor cell health can affect compound uptake and cellular response. | Ensure cells are seeded at an appropriate density and are healthy and actively dividing at the time of treatment. | |
| Compound Stability: this compound, like many small molecules, may degrade over time or with improper storage. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| High Background Signal in Assays | Non-specific Binding: At very high concentrations, this compound might exhibit non-specific binding, leading to off-target effects. | Use the lowest effective concentration of this compound determined from your dose-response experiments. Include appropriate vehicle controls (e.g., DMSO) in all experiments. |
| Assay-specific Issues: In luciferase assays, the reporter plasmid may have basal activity. In TR-FRET assays, there might be background fluorescence. | For luciferase assays, include a control with the reporter plasmid only to determine baseline activity. For TR-FRET, ensure proper buffer conditions and include controls without the donor or acceptor fluorophores. | |
| Variability Between Experiments | Inconsistent Experimental Conditions: Minor variations in cell passage number, incubation times, or reagent concentrations can lead to variability. | Standardize all experimental parameters as much as possible. Maintain a detailed lab notebook to track all variables. |
| Pipetting Errors: Inaccurate pipetting, especially with small volumes of concentrated compounds, can introduce significant errors. | Use calibrated pipettes and appropriate pipetting techniques. For serial dilutions, prepare a sufficient volume of each concentration to minimize errors. |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay quantitatively assesses the ability of this compound to inhibit the interaction between the PPARγ Ligand-Binding Domain (LBD) and a coactivator peptide.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium-labeled antibody bound to a GST-tagged PPARγ LBD) to an acceptor fluorophore (e.g., Fluorescein-labeled coactivator peptide). Inhibition of this interaction by this compound leads to a decrease in the TR-FRET signal.
Methodology:
-
Reagent Preparation: Prepare assay buffer, GST-tagged PPARγ LBD, Terbium-labeled anti-GST antibody, Fluorescein-labeled coactivator peptide, a known PPARγ agonist (e.g., rosiglitazone), and serial dilutions of this compound.
-
Assay Setup: In a 384-well plate, add the agonist at its EC80 concentration to all wells (except negative controls).
-
Compound Addition: Add serial dilutions of this compound to the appropriate wells.
-
Incubation: Add a master mix of PPARγ LBD and the donor antibody, followed by the acceptor-labeled coactivator peptide. Incubate the plate according to the manufacturer's protocol.
-
Signal Measurement: Measure the TR-FRET signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist response to determine the IC50 value for this compound.
Cell-Based Luciferase Reporter Transactivation Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of PPARγ in a cellular context.
Principle: Cells are co-transfected with an expression plasmid for a Gal4 DNA-binding domain fused to the PPARγ LBD and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). An agonist induces luciferase expression, which is inhibited by this compound.
Methodology:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with the Gal4-PPARγ LBD expression plasmid and the UAS-luciferase reporter plasmid. A Renilla luciferase plasmid can be co-transfected for normalization.
-
Compound Treatment: After 18-24 hours, replace the medium with fresh medium containing a fixed concentration of a PPARγ agonist (e.g., rosiglitazone) and varying concentrations of this compound. Include appropriate vehicle and agonist-only controls.
-
Incubation: Incubate the cells with the compounds for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a suitable assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of the agonist-induced luciferase expression and plot it against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: PPARγ signaling pathway and the dual inhibitory action of this compound.
Caption: Workflow for the TR-FRET coactivator recruitment assay.
Caption: Workflow for the cell-based luciferase reporter transactivation assay.
References
addressing incomplete inhibition of PPARγ activity with SR 16832
Welcome to the technical support center for SR16832. This resource is designed for researchers, scientists, and drug development professionals utilizing SR16832 for the inhibition of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on understanding the nuances of its inhibitory activity.
Frequently Asked Questions (FAQs)
Q1: What is SR16832 and how does it differ from other PPARγ antagonists like GW9662?
SR16832 is a highly potent and specific irreversible antagonist of PPARγ.[1][2][3] Unlike traditional antagonists such as GW9662 and T0070907, which primarily target the orthosteric (ligand-binding) pocket, SR16832 is a "bitopic" or dual-site inhibitor.[1][2][3] Its unique mechanism involves both:
-
Covalent Orthosteric Binding: It permanently modifies the Cys285 residue within the orthosteric pocket.[1][2]
-
Allosteric Site Obstruction: A part of the SR16832 molecule extends to physically block a recently identified allosteric binding site.[1][4]
This dual-site action provides a more complete inhibition of PPARγ activation compared to older compounds that do not block the allosteric site.[3][4]
Q2: Why is SR16832 considered a more "complete" inhibitor of PPARγ?
Standard covalent antagonists like GW9662 can effectively block the primary binding pocket. However, some agonists, including the widely used rosiglitazone (B1679542), can still activate PPARγ through the unblocked allosteric site.[4] SR16832 was specifically designed to overcome this limitation by obstructing both sites, thereby providing a more thorough blockade of PPARγ signaling from various ligands.[4][5]
Q3: Is it possible to observe residual PPARγ activity even when using SR16832?
While SR16832 is highly effective, some studies have noted a discrepancy between its activity in cellular versus biochemical assays.[4] Specifically, while SR16832 was shown to completely abolish allosteric cellular activation of PPARγ, it did not completely inhibit the binding of the TRAP220 coactivator peptide to the purified PPARγ protein in a biochemical TR-FRET assay.[4] This suggests that under certain in vitro conditions, a minimal level of coactivator interaction might still be detectable.
Q4: What is the recommended solvent and storage condition for SR16832?
SR16832 is soluble in DMSO, with solubility up to 50 mM.[2] For long-term storage, it is recommended to store the compound as a solid at -20°C. For solutions in DMSO, it is also best to store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Addressing Incomplete Inhibition
This guide addresses potential reasons for observing what might appear as incomplete inhibition of PPARγ activity when using SR16832.
| Observation | Potential Cause | Recommended Action |
| Residual signal in a biochemical coactivator recruitment assay (e.g., TR-FRET). | This may be an inherent limitation of the in vitro assay. The simplified system with purified proteins may not fully replicate the complex regulatory environment inside a cell.[4] | 1. Confirm with a cell-based assay: Use a luciferase reporter assay in a relevant cell line (e.g., HEK293T) to verify the inhibition of PPARγ transcriptional activity. Cellular assays often provide a more biologically relevant measure of functional inhibition.[4][6] 2. Optimize assay conditions: Ensure optimal concentrations of the PPARγ protein, coactivator peptide, and SR16832 are used. Titrate SR16832 to confirm a dose-dependent effect. |
| High background signal in a cell-based reporter assay. | 1. Cellular toxicity: High concentrations of SR16832 or other compounds may lead to cell death, confounding the results. 2. Promiscuous activation of the reporter: The reporter plasmid may be activated by factors other than PPARγ. | 1. Perform a cell viability assay: Use an MTT or similar assay to determine the cytotoxic concentration of SR16832 in your cell line and use it at non-toxic concentrations. 2. Use proper controls: Include cells transfected with the reporter plasmid but without the PPARγ expression plasmid to check for non-specific effects. |
| Variability between experimental replicates. | 1. Inconsistent compound concentration: Inaccurate dilutions or degradation of SR16832. 2. Inconsistent cell conditions: Variations in cell density, passage number, or transfection efficiency. | 1. Prepare fresh dilutions: Prepare fresh working solutions of SR16832 from a stock solution for each experiment. 2. Standardize cell culture and transfection: Use cells of a similar passage number, ensure consistent seeding density, and normalize luciferase data to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection variability.[7] |
| Agonist appears to overcome SR16832 inhibition. | 1. Insufficient pre-incubation time: As a covalent inhibitor, SR16832 requires time to bind to Cys285. 2. Extremely high agonist concentration: While unlikely with SR16832's dual-action, exceptionally high concentrations of an agonist might lead to non-specific effects. | 1. Optimize pre-incubation: Pre-incubate your cells or purified protein with SR16832 for a sufficient period (e.g., 30-60 minutes) before adding the agonist to ensure covalent modification.[6] 2. Review agonist concentration: Ensure you are using the agonist within its established effective concentration range. |
Quantitative Data Summary
While specific IC50 values for SR16832 are not consistently reported in publicly available literature, its enhanced efficacy compared to other covalent antagonists is well-documented in functional assays.[1][3] The following table summarizes comparative data from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring the inhibition of coactivator recruitment induced by the agonist MRL20.
| Covalent Antagonist | Effect on MRL20-Induced Coactivator Recruitment |
| GW9662 | Partial reduction |
| T0070907 | Partial reduction |
| SR16832 | More effective reduction than GW9662 and T0070907 |
| Data adapted from a TR-FRET assay.[6] |
In cell-based transactivation assays, SR16832 demonstrates superior inhibition of allosteric activation by agonists like MRL20 and rosiglitazone compared to other antagonists.[4]
| Covalent Antagonist | MRL20 Allosteric Cellular Activation of Gal4-PPARγ LBD |
| T0070907 | Significant cellular activation observed |
| SR16832 | Little to no allosteric activation observed |
| Data adapted from a cell-based transactivation assay.[4][6] |
Visualized Signaling Pathways and Workflows
Caption: PPARγ signaling pathway and SR16832 dual-site inhibition.
Caption: A logical workflow for troubleshooting incomplete inhibition.
Experimental Protocols
Protocol 1: Cell-Based PPARγ Transactivation (Luciferase Reporter) Assay
This protocol is used to assess the ability of SR16832 to inhibit the transcriptional activation of PPARγ in a cellular context.[3][6]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and antibiotics
-
Gal4-PPARγ Ligand Binding Domain (LBD) expression plasmid
-
5xUAS-luciferase reporter plasmid
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
SR16832
-
PPARγ agonist (e.g., rosiglitazone)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
Methodology:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-PPARγ LBD, 5xUAS-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 4-6 hours.
-
Compound Treatment (Inhibitor): After transfection, replace the medium with fresh medium containing various concentrations of SR16832 or vehicle control (DMSO). Pre-incubate the cells for 30-60 minutes at 37°C.
-
Compound Treatment (Agonist): Add the PPARγ agonist (e.g., rosiglitazone) at a fixed concentration (e.g., its EC50) to the appropriate wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate to room temperature. Perform the dual-luciferase assay according to the manufacturer's instructions, first measuring firefly luciferase activity, then Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized data as a dose-response curve to determine the IC50 of SR16832.
Protocol 2: TR-FRET Coactivator Recruitment Assay
This biochemical assay measures the recruitment of a coactivator peptide to the PPARγ LBD and the ability of SR16832 to inhibit this interaction.[6]
Materials:
-
Purified, tagged (e.g., His- or GST-tagged) PPARγ LBD
-
Fluorescently labeled coactivator peptide (e.g., from TRAP220)
-
Terbium-labeled anti-tag antibody (e.g., anti-His or anti-GST)
-
SR16832
-
PPARγ agonist (e.g., MRL20)
-
Assay buffer
-
Low-volume 384-well plates
Methodology:
-
Reagent Preparation: Prepare stock solutions of SR16832 and the agonist in DMSO. Prepare working solutions of all reagents in the assay buffer.
-
Assay Plate Setup: Add SR16832 or vehicle control (DMSO) to the appropriate wells of the 384-well plate.
-
Protein Addition: Add the tagged PPARγ LBD to each well.
-
Incubation: Incubate for 30-60 minutes at room temperature to allow for the covalent modification by SR16832.
-
Agonist and Detection Reagent Addition: Add the PPARγ agonist, followed by a pre-mixed solution of the Terbium-labeled antibody and the fluorescently labeled coactivator peptide to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence, reading emission at two wavelengths (one for the donor, one for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the data against the concentration of SR16832 to determine its inhibitory effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
challenges in using SR 16832 and potential solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR 16832, a potent, dual-site covalent antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of PPARγ, a key nuclear receptor involved in metabolism and inflammation.[1] It functions as a dual-site, covalent antagonist.[2] This means it binds irreversibly to the Cys2285 residue in the orthosteric (ligand-binding) site of PPARγ, while also physically obstructing a newly identified allosteric site.[1][2] This dual-inhibition mechanism provides a more complete blockade of PPARγ activation compared to traditional antagonists like GW9662 and T0070907, which only target the orthosteric site.[2][3]
Q2: What are the primary applications of this compound in research?
This compound is a valuable tool for investigating the physiological and pathological roles of PPARγ. Its ability to effectively inhibit both orthosteric and allosteric activation makes it a more specific and potent tool for dissecting PPARγ-dependent signaling pathways than previous generations of antagonists.[2][3] It is particularly useful for studies aiming to block PPARγ activity to understand its role in various diseases, including metabolic disorders and cancer.
Q3: What makes this compound superior to other PPARγ antagonists like GW9662 and T0070907?
The primary advantage of this compound is its dual-site inhibitory mechanism.[3] Older antagonists like GW9662 and T0070907 fail to block the allosteric binding of some ligands, leading to incomplete inhibition of PPARγ.[2] this compound overcomes this limitation, providing a more robust and complete shutdown of receptor activity.[2] This is crucial for accurately determining the effects of PPARγ inhibition without the confounding variable of residual receptor activation.[2]
Q4: What are the known challenges associated with using this compound?
The most significant challenge reported for this compound is its poor aqueous solubility due to its hydrophobic nature. This can present difficulties in preparing solutions for in vitro and, especially, in vivo experiments. Other potential challenges, which are common for covalent inhibitors, include ensuring complete covalent binding and interpreting nuanced data from functional assays.
Troubleshooting Guides
Solubility and In Vivo Delivery Issues
A common hurdle for researchers using this compound is its low solubility in aqueous solutions. The following table summarizes potential problems and solutions.
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of solution during dilution in aqueous media. | The compound is highly hydrophobic and will crash out of solution when the concentration of the organic solvent (like DMSO) is too low. | - Increase the final concentration of the organic co-solvent if the experimental system allows. - Use a formulation with solubilizing agents such as PEG, surfactants, or cyclodextrins. - For in vivo studies, consider alternative delivery vehicles like lipid-based formulations. |
| Inconsistent results between experiments. | Poor solubility can lead to inaccurate and inconsistent concentrations of the active compound. | - Always prepare fresh dilutions from a concentrated stock in 100% DMSO for each experiment. - Vortex solutions thoroughly before further dilution. - Visually inspect for any precipitation before adding to your assay. |
| Low bioavailability in animal models. | The compound is not being efficiently absorbed due to poor solubility in the dosing vehicle. | - Optimize the vehicle formulation to improve solubility. - Consider alternative routes of administration that may improve absorption. |
TR-FRET Assay Troubleshooting
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to study the interaction of this compound with PPARγ. Here are some common issues and how to address them.
| Problem | Potential Cause | Suggested Solution |
| Weak or no TR-FRET signal. | - Incorrect filter settings on the plate reader. - Degraded assay reagents. - Insufficient protein or peptide concentration. | - Ensure the emission filters are appropriate for the donor and acceptor fluorophores used in your assay. - Use fresh, properly stored reagents. - Optimize the concentrations of the PPARγ protein and the coactivator peptide. |
| High background signal. | - Autofluorescence of the compound. - Non-specific binding of assay components. | - Run a control with this compound alone to measure its intrinsic fluorescence. - Include a non-specific binding control (e.g., a protein unrelated to PPARγ). - Optimize the assay buffer with detergents like Tween-20 to reduce non-specific interactions. |
| Incomplete inhibition of coactivator peptide recruitment, even at high concentrations of this compound. | While this compound is a potent inhibitor, some studies suggest it may not completely abolish the binding of coactivator peptides to purified PPARγ protein in biochemical assays.[2] This could be due to the specific conformation of the protein in the assay conditions. | - Confirm the covalent modification of PPARγ by this compound using a different method, such as mass spectrometry. - Compare the results with a cell-based assay, which may better reflect the physiological context. - Consider that residual signal may be an inherent feature of the in vitro system. |
| Unexpected increase in signal with this compound. | This is highly unlikely for an antagonist, but could indicate an artifact. | - Rule out compound autofluorescence. - Verify the identity and purity of the this compound compound. - Re-evaluate the entire assay setup for potential errors. |
Luciferase Reporter Assay Troubleshooting
Cell-based luciferase reporter assays are used to measure the effect of this compound on PPARγ transcriptional activity.
| Problem | Potential Cause | Suggested Solution |
| Weak or no luciferase signal. | - Low transfection efficiency. - Weak promoter in the reporter construct. - Poor cell health. | - Optimize the transfection protocol (DNA to reagent ratio, cell density). - Use a positive control (e.g., a constitutively active promoter) to verify transfection and cell viability. - Ensure cells are healthy and not overgrown. |
| High background luminescence. | - Contamination of reagents or cell cultures. - Intrinsic activity of the reporter in the absence of an agonist. | - Use fresh, sterile reagents and maintain good cell culture practice. - Include a "no agonist" control to determine the baseline signal. |
| High variability between replicate wells. | - Pipetting errors. - Uneven cell seeding. - Edge effects in the plate. | - Use a master mix for reagents. - Ensure a homogenous cell suspension before plating. - Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
| This compound does not fully inhibit agonist-induced luciferase activity. | - Incomplete covalent binding of this compound to PPARγ. - Use of a very high concentration of a potent agonist. - Potential for ligand co-binding, as has been recently suggested for SR16832.[4] | - Increase the pre-incubation time with this compound to ensure complete covalent modification before adding the agonist. - Perform a dose-response curve with the agonist in the presence of this compound to determine the IC50. - Be aware that at very high agonist concentrations, some residual activity might be observed. |
| This compound alone reduces basal luciferase activity. | Endogenous ligands present in the cell culture serum may be causing a low level of PPARγ activation, which is then inhibited by this compound.[2] | - This is an expected observation and confirms the inhibitory activity of this compound. - To minimize this effect, you can use charcoal-stripped serum, which has reduced levels of endogenous ligands. |
Experimental Protocols & Methodologies
For detailed experimental protocols on TR-FRET and Luciferase Reporter Assays, please refer to the comprehensive guides available from various suppliers and in the primary literature.[5] The fundamental steps are outlined below.
TR-FRET Coactivator Recruitment Assay
-
Reagent Preparation: Prepare assay buffer, a 2X solution of this compound, a 4X solution of a fluorescein-labeled coactivator peptide, and a 4X mixture of GST-PPARγ LBD and a terbium-labeled anti-GST antibody.
-
Assay Procedure (384-well plate):
-
Add the 2X this compound solution to the wells.
-
Add the 4X fluorescein-coactivator peptide solution.
-
Add the 4X GST-PPARγ LBD/terbium-anti-GST antibody mixture.
-
Incubate at room temperature, protected from light.
-
-
Data Acquisition: Measure fluorescence at the donor and acceptor wavelengths using a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the log of the compound concentration to determine the IC50.
Gal4-PPARγ Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect with a Gal4 DNA-binding domain-PPARγ LBD fusion plasmid and a luciferase reporter plasmid under the control of a Gal4 Upstream Activation Sequence (UAS). A Renilla luciferase control plasmid can be included for normalization.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing this compound at various concentrations.
-
For antagonist assays, co-treat with a known PPARγ agonist (e.g., rosiglitazone).
-
Include appropriate vehicle controls.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer and a suitable reagent kit.
-
If a Renilla control was used, measure its activity as well.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and plot the results to determine the inhibitory effect of this compound.[5]
Visualizations
Caption: PPARγ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a TR-FRET coactivator recruitment assay.
Caption: General workflow for a cell-based luciferase reporter assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shifting the PPARγ conformational ensemble towards a transcriptionally repressive state improves covalent inhibitor efficacy [elifesciences.org]
- 5. benchchem.com [benchchem.com]
improving the reliability of experiments involving SR 16832
Welcome to the technical support center for SR 16832, a potent, dual-site covalent antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other PPARγ antagonists like GW9662 and T0070907?
This compound is a novel, irreversible antagonist of PPARγ.[1][2] Unlike traditional orthosteric antagonists such as GW9662 and T0070907, which solely target the primary ligand-binding pocket, this compound is a "bitopic" or dual-site inhibitor.[1][2] It covalently modifies the Cys285 residue within the orthosteric pocket while its 6-methoxyquinoline (B18371) group extends to physically obstruct a recently identified allosteric site.[1] This dual-site inhibition provides a more complete blockade of PPARγ activation, particularly by allosteric activators.
Q2: What is the primary application of this compound in research?
This compound is a valuable tool for elucidating the specific roles of PPARγ in various physiological and pathological processes. Its ability to completely block both orthosteric and allosteric ligand binding allows for a more precise investigation of PPARγ-dependent signaling pathways. It is particularly useful for distinguishing PPARγ-dependent effects from potential off-target effects of other PPARγ ligands.
Q3: How should I prepare and store this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10 mM or higher) in high-purity DMSO. This stock solution should be aliquoted into small, tightly sealed vials and stored at -20°C or -80°C for long-term stability. The solid compound can be stored at +4°C for short-term use. To maintain the compound's integrity, avoid repeated freeze-thaw cycles of the DMSO stock solution.
Q4: What is the recommended final concentration of DMSO in my experiments?
To avoid solvent-induced artifacts in your biological system, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%.
Comparative Data of PPARγ Antagonists
The following table summarizes the key features and available quantitative data for this compound and other common PPARγ antagonists.
| Feature | This compound | GW9662 | T0070907 |
| Mechanism of Action | Dual-site (orthosteric & allosteric) covalent antagonist | Orthosteric covalent antagonist | Orthosteric covalent antagonist |
| Target | PPARγ | PPARγ | PPARγ |
| IC50 | Data not readily available | ~3.3 nM | ~1 nM |
| Selectivity | High for PPARγ (qualitatively superior to GW9662 and T0070907) | High selectivity for PPARγ over PPARα and PPARδ | >800-fold selectivity for PPARγ over PPARα and PPARδ |
| Effect on Rosiglitazone-induced Activation | Complete blockade | Incomplete blockade | Incomplete blockade |
Signaling Pathway and Inhibition by this compound
The following diagram illustrates the PPARγ signaling pathway and the mechanism of inhibition by this compound.
Caption: PPARγ activation by an agonist and its inhibition by this compound.
Troubleshooting Guides
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
Q: I am observing a low TR-FRET signal or a small assay window. What could be the cause?
A: Several factors can contribute to a poor signal in a TR-FRET assay:
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Reagent Concentration: Ensure that the concentrations of the fluorescent donor, acceptor, and PPARγ protein are optimal. Perform titration experiments for each component to determine the ideal concentrations.
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Incubation Time: As this compound is a covalent inhibitor, a pre-incubation step with the PPARγ protein is crucial. Optimize the pre-incubation time to ensure complete covalent modification. This may range from 30 minutes to a few hours.
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Buffer Composition: The assay buffer should be compatible with all components. Ensure the pH and salt concentrations are optimal for the protein and antibody binding. The buffer should be at room temperature before use.
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Compound Precipitation: this compound, if not properly dissolved, can precipitate in aqueous buffers, reducing its effective concentration. Ensure the final DMSO concentration is low (<0.5%) and that the compound is well-mixed upon dilution.
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Instrument Settings: Verify that the plate reader is configured with the correct excitation and emission wavelengths for the specific donor and acceptor fluorophores being used.
Q: My TR-FRET results are inconsistent between experiments. How can I improve reproducibility?
A: Inconsistent results can often be traced back to variations in experimental conditions:
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Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of all reagents.
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Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially for serial dilutions.
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Plate Effects: Be mindful of "edge effects" in microplates. Avoid using the outer wells or ensure they are filled with buffer to maintain a humid environment.
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Consistent Pre-incubation: Strictly adhere to the optimized pre-incubation time for this compound and the PPARγ protein in every experiment.
Experimental Workflow for TR-FRET Assay
Caption: A generalized workflow for a TR-FRET coactivator recruitment assay.
Cell-Based Luciferase Reporter Assays
Q: I am not seeing significant inhibition of luciferase activity with this compound.
A: A lack of inhibition in a luciferase reporter assay can have several causes:
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Suboptimal this compound Concentration: Ensure you are using an appropriate concentration range for this compound. A dose-response experiment is recommended to determine the optimal inhibitory concentration.
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Insufficient Pre-treatment Time: Similar to the TR-FRET assay, a pre-treatment of the cells with this compound before adding the agonist is important to allow for cell penetration and covalent modification of the target. Optimize this pre-treatment time (e.g., 1-4 hours).
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Cell Health and Transfection Efficiency: Poor cell health or low transfection efficiency can lead to a weak signal and mask the inhibitory effect of this compound. Monitor cell viability and optimize your transfection protocol. The use of a co-transfected control reporter (e.g., Renilla luciferase) is highly recommended for normalization.
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Compound Stability in Media: The stability of this compound in cell culture media over long incubation periods has not been fully characterized. For experiments longer than 24 hours, consider replenishing the media with fresh compound.
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High Agonist Concentration: If the concentration of the PPARγ agonist is too high, it may overcome the inhibitory effect of this compound. Use the agonist at a concentration that gives a robust but not maximal signal (e.g., EC80).
Q: I am observing high background or variable luciferase activity.
A: High background and variability can obscure your results:
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Promoter Leakiness: The reporter construct may have a high basal level of expression. Ensure you have appropriate negative controls (vehicle-treated cells) to determine the basal activity.
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Cell Density: Inconsistent cell seeding density can lead to variability. Ensure a uniform cell monolayer at the time of treatment.
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Lysis Efficiency: Incomplete cell lysis can result in variable luciferase measurements. Ensure the lysis buffer is effective and incubation time is sufficient.
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Proper Controls: Include the following controls in your experiment:
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Vehicle Control (e.g., DMSO): To determine the basal level of luciferase activity.
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Agonist-only Control: To determine the maximal induction of luciferase activity.
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This compound-only Control: To assess any effect of the compound on the basal activity of the reporter.
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Co-transfection Control (e.g., Renilla): To normalize for transfection efficiency and cell number.
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Experimental Workflow for a Cell-Based Reporter Assay
References
minimizing off-target effects of SR 16832 in cellular assays
Welcome to the technical support center for SR-16832. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of SR-16832 in cellular assays and to offer strategies for minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is SR-16832 and what is its primary mechanism of action?
SR-16832 is a potent, selective, and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2][3][4] Its unique mechanism of action involves dual-site inhibition. It covalently binds to the Cys285 residue in the orthosteric (ligand-binding) pocket and also physically obstructs a newly identified allosteric site.[1] This dual-action provides a more complete blockade of PPARγ activation compared to traditional antagonists like GW9662 and T0070907, which only target the orthosteric site.
Q2: Why is SR-16832 considered superior to other PPARγ antagonists like GW9662 and T0070907?
SR-16832's superiority lies in its dual-site inhibition. Some PPARγ agonists, such as rosiglitazone, can still activate PPARγ even in the presence of orthosteric-only antagonists by binding to the allosteric site. SR-16832 was specifically designed to overcome this by blocking both sites, thus providing a more robust and complete inhibition of PPARγ signaling.
Q3: Are there any known off-target effects for SR-16832?
Currently, there is no publicly available data detailing specific off-target effects or a broad kinase screening profile for SR-16832. However, it is crucial to consider that structurally related predecessors have documented off-target activities.
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GW9662 , which shares a similar chemical scaffold, has been shown to have unexpected off-target effects on PPARδ, another PPAR isoform, which can impact lipid metabolism in macrophages.
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T0070907 has been observed to suppress breast cancer cell proliferation and motility through PPARγ-independent mechanisms, potentially by affecting the FAK-MAPK signaling pathway.
Given these findings, it is prudent for researchers using SR-16832 to be aware of potential, uncharacterized off-target effects.
Q4: What are the initial steps to take if I suspect off-target effects in my experiment?
If your experimental results are inconsistent or unexpected, consider the following initial steps:
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Perform a dose-response curve: Determine the minimal effective concentration of SR-16832 for your desired on-target effect. Higher concentrations are more likely to induce off-target effects.
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Use orthogonal validation: Confirm your phenotype using a structurally and mechanistically different PPARγ antagonist. If the phenotype persists with different inhibitors, it is more likely to be an on-target effect.
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Employ a negative control: If available, use a structurally similar but inactive analog of SR-16832 to ensure the observed effects are not due to the chemical scaffold itself.
Troubleshooting Guide
This guide provides a structured approach to identifying and minimizing potential off-target effects of SR-16832 in your cellular assays.
Issue 1: Unexpected or Inconsistent Phenotypic Results
If you observe a phenotype that is inconsistent with known PPARγ biology or varies between experiments, it could be due to off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Recommendations:
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Confirm Reagent Integrity: Ensure the purity and concentration of your SR-16832 stock.
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Optimize Concentration: Use the lowest possible concentration of SR-16832 that elicits the desired on-target effect to minimize the risk of engaging lower-affinity off-targets.
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Genetic Validation: The gold standard for confirming on-target effects is to use genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout PPARγ. If the phenotype is recapitulated, it strongly suggests an on-target effect.
Issue 2: Cytotoxicity at Higher Concentrations
Observing cell death or a significant reduction in cell viability at higher concentrations of SR-16832 could be due to off-target toxicity.
Recommendations:
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Cell Viability Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH) in parallel with your primary experiment to determine the toxicity threshold of SR-16832 in your specific cell line.
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Negative Control Compound: Use an inactive analog, if available, to determine if the toxicity is related to the chemical scaffold.
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Rescue Experiments: If you hypothesize a specific off-target is responsible for the toxicity, attempt to rescue the phenotype by co-treating with an antagonist for that off-target.
Data Presentation
Selectivity of PPAR Antagonists
While specific selectivity data for SR-16832 is not publicly available, the following table provides data for the well-characterized antagonists GW9662 and T0070907 for context.
| Compound | Target Isoform | IC50 (nM) | Selectivity over PPARα | Selectivity over PPARδ |
| GW9662 | PPARγ | 3.3 | ~10-fold | ~600 to 1000-fold |
| PPARα | 32 | - | - | |
| PPARδ | 2000 | - | - | |
| T0070907 | PPARγ | 1 | >800-fold | >800-fold |
| PPARα | >800 | - | - | |
| PPARδ | >800 | - | - | |
| SR-16832 | PPARγ | Data not available | Data not available | Data not available |
Comparative Efficacy in Blocking Allosteric Activation
The key advantage of SR-16832 is its ability to block allosteric activation by agonists like rosiglitazone.
| Covalent Antagonist | Rosiglitazone-Induced TRAP220 Recruitment (TR-FRET) | Rosiglitazone-Induced Luciferase Activity (Cell-Based Assay) |
| None (Apo) | Concentration-dependent increase | Dose-dependent increase |
| GW9662 | Lowered but not blocked | Not effectively blocked |
| T0070907 | Lowered but not blocked | Not effectively blocked |
| SR-16832 | No detectable increase | No significant activation observed |
Signaling Pathways and Experimental Workflows
PPARγ Signaling and Inhibition by SR-16832
Caption: PPARγ activation pathway and its inhibition by SR-16832.
Experimental Protocols
GAL4-PPARγ Luciferase Reporter Assay
This cell-based assay measures the ability of SR-16832 to inhibit the transcriptional activity of the PPARγ ligand-binding domain (LBD).
Objective: To quantify the antagonist activity of SR-16832 against a known PPARγ agonist.
Workflow:
Caption: Workflow for a GAL4-PPARγ luciferase reporter assay.
Abbreviated Protocol:
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Cell Seeding: Plate HEK293T cells in a 96-well plate.
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Transfection: Co-transfect cells with a Gal4 DNA-binding domain fused to the PPARγ LBD and a luciferase reporter plasmid containing an upstream activation sequence (UAS).
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Treatment: After 24 hours, treat cells with a known PPARγ agonist (e.g., rosiglitazone) in the presence and absence of various concentrations of SR-16832.
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Incubation: Incubate for 18-24 hours.
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Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.
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Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla) and calculate the percent inhibition to determine the IC50 value of SR-16832.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the ability of SR-16832 to inhibit the interaction between the PPARγ LBD and a coactivator peptide.
Objective: To determine if SR-16832 can block agonist-induced coactivator recruitment to the PPARγ LBD.
Workflow:
Caption: Workflow for a TR-FRET coactivator recruitment assay.
Abbreviated Protocol:
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Reagent Preparation: Prepare a mix containing His-tagged PPARγ LBD, a terbium-labeled anti-His antibody (donor), and a fluorescein-labeled coactivator peptide (e.g., TRAP220) (acceptor).
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Inhibitor Addition: Add serial dilutions of SR-16832 or a vehicle control to the assay plate.
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Incubation: Add the PPARγ LBD and incubate to allow for covalent modification.
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Agonist Addition: Add a PPARγ agonist to stimulate coactivator recruitment.
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Signal Measurement: After a final incubation, measure the TR-FRET signal. A decrease in signal indicates inhibition of the PPARγ-coactivator interaction.
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Data Analysis: Plot the data to determine the IC50 value of SR-16832.
References
- 1. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (GW9662) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
protocol refinement for SR 16832 in specific cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SR 16832, a potent, dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound in various cell lines.
Luciferase Reporter Assays in HEK293T Cells
| Question/Issue | Possible Cause | Recommended Solution |
| Low or no luciferase signal in positive controls (agonist-treated). | 1. Low transfection efficiency: HEK293T cells may not have been optimally transfected with the PPARγ expression and luciferase reporter plasmids. 2. Suboptimal agonist concentration: The concentration of the PPARγ agonist (e.g., rosiglitazone) may be too low to induce a robust response. 3. Cell health: Cells may be unhealthy or overgrown, affecting their ability to respond to stimuli. | 1. Optimize transfection: Ensure a cell confluency of ~70-80% at the time of transfection. Use a reputable transfection reagent and optimize the DNA-to-reagent ratio. Consider co-transfecting a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[1] 2. Titrate agonist: Perform a dose-response curve for your PPARγ agonist to determine the optimal concentration for maximal activation. 3. Maintain healthy cell culture: Use cells at a low passage number, ensure they are not contaminated, and avoid overgrowth by splitting them at appropriate intervals. |
| High background luciferase activity in vehicle-treated (DMSO) wells. | 1. Constitutive activity of PPARγ: The PPARγ construct may have some level of ligand-independent activity. 2. Promoter leakiness: The reporter plasmid promoter may have some basal activity. | 1. Use a serum-stripped FBS: Charcoal-stripped fetal bovine serum can reduce the presence of endogenous PPARγ activators. 2. Optimize plasmid concentrations: Titrate the amount of the PPARγ expression plasmid to minimize basal activity while maintaining a good signal window. |
| Inconsistent results between replicate wells. | 1. Pipetting errors: Inaccurate or inconsistent pipetting of cells, reagents, or compounds. 2. Uneven cell seeding: A non-uniform distribution of cells across the plate. 3. Edge effects: Evaporation from the outer wells of the plate. | 1. Use calibrated pipettes and proper technique: Ensure accurate and consistent dispensing of all solutions. 2. Ensure proper cell mixing: Thoroughly resuspend cells before seeding to ensure a uniform density in each well. 3. Minimize edge effects: Avoid using the outermost wells of the plate for critical experiments or fill them with sterile PBS or media to maintain humidity. |
| This compound does not inhibit agonist-induced luciferase activity. | 1. Incorrect this compound concentration: The concentration of this compound may be too low to effectively inhibit PPARγ. 2. Insufficient pre-incubation time: As a covalent inhibitor, this compound requires time to bind to its target. 3. Order of addition: The PPARγ agonist might have been added before or at the same time as this compound, leading to competition for the binding site.[2] | 1. Perform a dose-response curve for this compound: Determine the IC50 value for this compound in your specific assay setup. 2. Optimize pre-incubation time: Pre-incubate the cells with this compound for 1-2 hours before adding the agonist to allow for covalent modification of PPARγ.[3] 3. Ensure correct order of addition: Always add this compound and allow for incubation before introducing the competing agonist.[2] |
Adipocyte Differentiation Assays in 3T3-L1 Cells
| Question/Issue | Possible Cause | Recommended Solution |
| Poor or no adipocyte differentiation in positive controls. | 1. Cell confluency: 3T3-L1 cells need to be fully confluent for differentiation to be initiated. 2. Ineffective differentiation cocktail: The concentrations of insulin (B600854), dexamethasone, and IBMX may not be optimal. 3. Cell line viability: The 3T3-L1 cell line may have lost its differentiation potential over multiple passages. | 1. Ensure confluence: Allow 3T3-L1 preadipocytes to become 100% confluent and maintain them in that state for 2 days before inducing differentiation.[3] 2. Optimize differentiation media: Prepare fresh differentiation cocktail for each experiment and ensure the final concentrations of all components are correct. 3. Use low-passage cells: Utilize 3T3-L1 cells at a lower passage number, as their ability to differentiate decreases with time in culture. |
| High levels of "spontaneous" differentiation in negative control wells. | 1. Serum components: The serum used in the culture medium may contain adipogenic factors. 2. Cell density: Overgrowth of cells can sometimes trigger spontaneous differentiation. | 1. Use pre-screened serum: Test different lots of fetal bovine serum (FBS) or bovine calf serum (BCS) to find one that supports growth without inducing spontaneous differentiation. 2. Maintain appropriate cell density: Do not allow the preadipocytes to become overly dense before initiating differentiation. |
| Inconsistent Oil Red O staining results. | 1. Incomplete fixation or staining: Insufficient time for formalin fixation or Oil Red O staining. 2. Variable lipid droplet size: Lipid droplets can vary in size, making visual quantification difficult. 3. Incomplete dye extraction: If quantifying by spectrophotometry, the dye may not be fully extracted from the cells. | 1. Standardize staining protocol: Follow a consistent protocol for fixation, washing, and staining times. 2. Quantify using dye extraction: For more quantitative results, extract the Oil Red O stain with isopropanol (B130326) and measure the absorbance at ~510 nm. 3. Ensure complete extraction: After adding the extraction solvent, incubate for a sufficient time and mix well to ensure all the dye is solubilized before reading the absorbance. |
| This compound appears to be cytotoxic at effective concentrations. | 1. High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. 2. Off-target effects: At very high concentrations, this compound might have off-target effects. | 1. Maintain low DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.1%. Prepare serial dilutions of this compound so that the final volume of DMSO added to each well is minimal and consistent across all treatments. 2. Perform a toxicity assay: Determine the cytotoxic concentration of this compound in your cell line using an assay such as MTT or trypan blue exclusion. Use concentrations below the toxic threshold for your differentiation experiments. |
Frequently Asked Questions (FAQs)
General Information
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What is the mechanism of action of this compound? this compound is a dual-site, covalent antagonist of PPARγ. It binds irreversibly to Cysteine 285 in the orthosteric (ligand-binding) pocket and also inhibits the allosteric site, leading to a more complete blockade of PPARγ activity compared to traditional antagonists like GW9662.
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What is the primary application of this compound? this compound is a research tool used to study the physiological and pathological roles of PPARγ. Its ability to completely inhibit PPARγ signaling makes it valuable for dissecting PPARγ-dependent pathways in metabolic diseases, inflammation, and cancer.
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How should I prepare and store this compound? this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Store the stock solution at -20°C or -80°C, protected from light. For experiments, dilute the stock solution in the appropriate culture medium to the desired final concentration. Avoid repeated freeze-thaw cycles.
Experimental Design
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Which cell lines are suitable for studying the effects of this compound? HEK293T cells are commonly used for transient transfection-based reporter assays due to their high transfection efficiency. 3T3-L1 preadipocytes are a well-established model for studying adipocyte differentiation, a key PPARγ-mediated process. Other cell lines endogenously expressing PPARγ or engineered to express it can also be used.
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What is a suitable concentration range for this compound in cell-based assays? The optimal concentration of this compound will vary depending on the cell type and experimental setup. It is recommended to perform a dose-response experiment to determine the IC50 in your specific assay. Based on available data, concentrations in the nanomolar to low micromolar range are typically effective.
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What are the appropriate controls for an experiment involving this compound?
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Vehicle control: A control group treated with the same concentration of DMSO used to dissolve this compound.
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Positive control (for inhibition studies): A known PPARγ agonist (e.g., rosiglitazone) to induce PPARγ activity.
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Negative control: Untreated cells or cells treated with a non-targeting compound.
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Quantitative Data Summary
While specific IC50 and Ki values for this compound are not consistently reported across public domains, the following table summarizes the expected outcomes based on its mechanism of action.
| Assay Type | Parameter | Expected Outcome with this compound | Comparator (e.g., GW9662) |
| TR-FRET Coactivator Recruitment Assay | IC50 | Potent inhibition of coactivator peptide binding. | Less potent inhibition, especially against allosteric activators. |
| Gal4-PPARγ Luciferase Reporter Assay | IC50 | Strong inhibition of agonist-induced luciferase activity. | Weaker inhibition of agonist-induced activity. |
| Adipocyte Differentiation Assay | Inhibition | Complete blockade of adipogenesis induced by PPARγ agonists. | Partial or incomplete blockade of adipogenesis. |
Experimental Protocols
1. Gal4-PPARγ Luciferase Reporter Assay in HEK293T Cells
This protocol is designed to measure the ability of this compound to inhibit the transcriptional activity of PPARγ in a cellular context.
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Cell Culture and Transfection:
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Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
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Co-transfect the cells with a Gal4 DNA-binding domain-PPARγ ligand-binding domain (Gal4-PPARγ LBD) expression plasmid and a luciferase reporter plasmid containing a Gal4 upstream activation sequence (UAS). A Renilla luciferase plasmid can be co-transfected for normalization.
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Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.
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Compound Treatment:
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24 hours post-transfection, pre-treat the cells with various concentrations of this compound (or vehicle) for 1-2 hours.
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Add a PPARγ agonist (e.g., rosiglitazone) at a concentration that gives a robust signal (e.g., EC80) and incubate for an additional 16-24 hours.
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Luciferase Measurement:
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Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
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Normalize the firefly luciferase signal to the Renilla luciferase signal.
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2. Adipocyte Differentiation Assay in 3T3-L1 Cells
This protocol assesses the effect of this compound on the differentiation of preadipocytes into adipocytes.
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Cell Culture and Induction:
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Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until they reach 100% confluency.
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Two days post-confluence (Day 0), replace the medium with differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX) containing this compound or vehicle.
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Differentiation and Maintenance:
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On Day 2, replace the medium with insulin medium (DMEM with 10% FBS and insulin) containing this compound or vehicle.
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From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and this compound or vehicle.
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Assessment of Differentiation (Day 8-10):
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Oil Red O Staining: Wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.
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Gene Expression Analysis: Harvest RNA and perform qRT-PCR for adipogenic marker genes such as Pparg, Cebpa, and Fabp4.
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Visualizations
Caption: PPARγ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a Gal4-PPARγ luciferase reporter assay.
Caption: Experimental workflow for an adipocyte differentiation assay.
References
overcoming solubility issues with SR 16832 in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with SR-16832, particularly concerning its solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of SR-16832?
A1: SR-16832 is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to prepare a concentrated stock solution in high-purity DMSO, for instance, at a concentration of 10 mM or higher, with reported solubility up to 50 mM.[2] For long-term storage, aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C or -80°C. The solid compound can be stored at +4°C for short-term use. To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles of the stock solution.[1]
Q2: I am observing precipitate formation when diluting my SR-16832 DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: To minimize precipitation when diluting the DMSO stock of SR-16832 into aqueous experimental buffers like PBS or TRIS, it is recommended to use serial dilutions. When preparing your final working concentration, add the SR-16832 DMSO stock to your aqueous buffer while vortexing or mixing to ensure rapid and uniform dispersion.[1] It is also crucial to keep the final concentration of DMSO in your assay low, typically below 0.5%, to prevent solvent effects on your biological system.
Q3: My experimental results with SR-16832 in cell-based assays are inconsistent. Could this be a stability issue in my cell culture medium?
A3: Yes, inconsistent results can be indicative of compound instability in aqueous solutions such as cell culture media. The long-term stability of SR-16832 in media, particularly in the presence of components like fetal bovine serum (FBS), has not been quantitatively determined. It is best practice to prepare fresh dilutions of SR-16832 from your DMSO stock into the cell culture medium immediately before each experiment. For experiments that run for an extended period (e.g., over 24 hours), consider replenishing the medium with a freshly diluted compound.
Q4: Are there any known chemical incompatibilities with SR-16832 that I should be aware of in my experimental buffers?
A4: SR-16832 contains a nitroaromatic functional group, which can be sensitive to reducing agents. Therefore, it is advisable to avoid strong reducing agents in your experimental buffers. The stability of SR-16832 in response to light and varying pH in aqueous solutions has not been extensively studied. As a general precaution, it is recommended to protect solutions containing SR-16832 from direct light.
Troubleshooting Guide: Overcoming SR-16832 Solubility Issues
This guide provides a systematic approach to troubleshoot and overcome solubility challenges with SR-16832 in your specific experimental buffer.
Problem: SR-16832 precipitates out of solution during my experiment.
Step 1: Optimize Dilution Technique
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Action: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. Add the SR-16832 DMSO stock to your buffer while actively mixing (vortexing or stirring) to promote rapid dispersion.
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Rationale: This method avoids localized high concentrations of the compound that can lead to immediate precipitation.
Step 2: Control Final DMSO Concentration
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Action: Ensure the final concentration of DMSO in your experimental setup is at the lowest possible level that maintains solubility, ideally 0.5% or less.
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Rationale: High concentrations of organic solvents can be toxic to cells and may alter protein structure and function.
Step 3: Empirically Determine Solubility in Your Buffer
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Rationale: This will provide you with the practical concentration limits of SR-16832 in your specific experimental conditions.
Step 4: Consider Buffer Composition and pH
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Action: If solubility remains an issue, consider slight modifications to your buffer's pH. The ionizable groups on SR-16832 may influence its solubility at different pH values.
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Rationale: The solubility of a compound can be significantly affected by the pH of the solution.
Quantitative Data
As specific solubility data for SR-16832 in various experimental buffers is not publicly available, the following table provides a template for you to record your own empirical findings.
| Buffer System | pH | Maximum Soluble Concentration of SR-16832 (µM) | Final DMSO Concentration (%) | Observations (e.g., clear, precipitate) |
| PBS | 7.4 | [Record your findings here] | [Record your findings here] | [Record your findings here] |
| TRIS | 7.4 | [Record your findings here] | [Record your findings here] | [Record your findings here] |
| DMEM | 7.4 | [Record your findings here] | [Record your findings here] | [Record your findings here] |
| [Other] | [Specify] | [Record your findings here] | [Record your findings here] | [Record your findings here] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of SR-16832 in an Aqueous Buffer
This protocol provides a general method to estimate the kinetic solubility of SR-16832 in a user-defined experimental buffer.
Materials:
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SR-16832
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High-purity DMSO
-
Your experimental buffer of interest (e.g., PBS, TRIS, DMEM)
-
Microcentrifuge tubes
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Vortex mixer
-
Centrifuge
Procedure:
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Prepare a Stock Solution: Prepare a 10 mM stock solution of SR-16832 in DMSO.
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Prepare Serial Dilutions: Prepare a series of dilutions of the SR-16832 stock solution in your experimental buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and matches what you would use in your experiment (e.g., 0.5%).
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Equilibration: Incubate the solutions at your experimental temperature for a set period (e.g., 1-2 hours) to allow them to equilibrate.
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Observation: Visually inspect each dilution for any signs of precipitation.
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Centrifugation: To confirm, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble compound.
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Determine Solubility: The highest concentration that remains clear and free of precipitate after centrifugation is your approximate kinetic solubility in that specific buffer.
Visualizations
Caption: Troubleshooting workflow for SR-16832 solubility issues.
Caption: PPARγ signaling pathway and the inhibitory action of SR-16832.
References
Technical Support Center: Interpreting Ambiguous Data from SR 16832 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving SR 16832, a dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other PPARγ antagonists?
A1: this compound is a potent and selective dual-site covalent inhibitor of PPARγ.[1] Unlike traditional orthosteric antagonists like GW9662 and T0070907, which primarily target the main ligand-binding pocket, this compound acts at both the orthosteric and an allosteric site within the PPARγ ligand-binding domain (LBD).[1][2] This dual-site inhibition and its covalent binding nature lead to a more complete inhibition of PPARγ activity.[3]
Q2: What are the key experimental assays used to characterize this compound activity?
A2: The primary assays used to characterize this compound are the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay and cell-based transactivation assays.[4][5] The TR-FRET assay measures the ability of the compound to inhibit the interaction between the PPARγ LBD and a coactivator peptide.[4][5] The cell-based transactivation assay measures the compound's effect on the transcriptional activity of PPARγ in a cellular context.[5]
Q3: Why might I observe incomplete inhibition of PPARγ activity even with this compound?
A3: While this compound is a more complete inhibitor than older compounds, incomplete inhibition could be due to several factors. These include experimental conditions such as incubation time and concentration, the specific ligand being competed against, and the inherent complexities of the dual-site binding mechanism. It is crucial to ensure complete covalent modification of the target protein.
Q4: Can this compound be used to block the binding of all PPARγ ligands?
A4: this compound is designed to be a more effective inhibitor than previous covalent antagonists like GW9662 and T0070907, which have been shown to not block all ligands from binding to PPARγ.[3] this compound has demonstrated a superior ability to block allosteric activation by ligands such as MRL20 and rosiglitazone.[5] However, it is always recommended to empirically determine its effectiveness against a specific ligand of interest in your experimental system.
Troubleshooting Guides
Issue 1: High Background Signal in TR-FRET Assay
| Possible Cause | Troubleshooting Step |
| Non-specific binding of assay components. | Optimize concentrations of the GST-PPARγ LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide. |
| Autofluorescence of the test compound. | Run a control plate with the compound alone to measure its intrinsic fluorescence and subtract this from the experimental values. |
| Contaminated reagents. | Prepare fresh assay buffers and reagent solutions. Ensure DTT is added to the buffer to maintain protein integrity.[4] |
Issue 2: Inconsistent Results in Cell-Based Transactivation Assay
| Possible Cause | Troubleshooting Step |
| Low transfection efficiency. | Optimize the transfection protocol for your specific cell line (e.g., HEK293T). Use a positive control to verify transfection efficiency. |
| Cell viability issues due to compound toxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration range for this compound. |
| Insufficient incubation time for covalent modification. | Increase the pre-incubation time with this compound before adding the activating ligand to ensure complete covalent binding. A typical pre-incubation is 4-6 hours.[5] |
| Variability in luciferase reporter expression. | Co-transfect a control reporter plasmid (e.g., Renilla luciferase) to normalize the firefly luciferase signal for transfection efficiency and cell number. |
Quantitative Data Summary
Table 1: Comparative Inhibitory Activity of PPARγ Antagonists
| Compound | Target Site(s) | Inhibition Mechanism | Notes |
| This compound | Orthosteric & Allosteric | Covalent | More complete inhibition of allosteric activation compared to GW9662 and T0070907.[3][5] |
| GW9662 | Orthosteric | Covalent | Does not effectively block all ligands from binding to PPARγ.[3] Transcriptionally neutral antagonist.[3] |
| T0070907 | Orthosteric | Covalent | Does not effectively block all ligands from binding to PPARγ.[3] Repressive inverse agonist.[3] |
Note: Specific IC50 values for direct inhibition by this compound are not consistently reported in publicly available literature; its efficacy is often characterized relative to other antagonists.[2]
Experimental Protocols
TR-FRET Coactivator Recruitment Assay
Objective: To measure the ability of a test compound to inhibit the recruitment of a coactivator peptide to the PPARγ Ligand Binding Domain (LBD).[4]
Principle: This biochemical assay utilizes a GST-tagged PPARγ LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescein-labeled coactivator peptide (acceptor).[4] Agonist-induced recruitment of the coactivator brings the donor and acceptor into close proximity, resulting in a FRET signal. Antagonists prevent this interaction.[4]
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Complete TR-FRET PPAR Assay Buffer with 5 mM DTT.[4]
-
Prepare a 2X solution of the test compound (e.g., this compound) in the assay buffer.[4]
-
Prepare a 4X solution of the fluorescein-labeled coactivator peptide (e.g., TRAP220) in the assay buffer.[4]
-
Prepare a 4X mixture of the GST-PPARγ LBD and the terbium-labeled anti-GST antibody in the assay buffer.[4]
-
-
Assay Procedure (384-well plate format):
-
Add the 2X test compound solution to the wells.[4]
-
Add the 4X coactivator peptide solution.
-
Add the 4X GST-PPARγ LBD/antibody mixture.
-
Incubate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
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Read the plate on a TR-FRET-compatible reader, measuring fluorescence at the appropriate wavelengths for the donor and acceptor.
-
Cell-Based Transactivation Assay
Objective: To determine the functional activity of a compound as an agonist or antagonist of PPARγ in a cellular context.[4]
Principle: This assay measures the transcriptional activity of PPARγ in cells (e.g., HEK293T) co-transfected with a Gal4-PPARγ LBD fusion protein and a luciferase reporter gene under the control of a 5xUAS promoter.[5]
Detailed Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a suitable multi-well plate.
-
Co-transfect the cells with the Gal4-PPARγ LBD expression vector and the 5xUAS-luciferase reporter vector.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing the covalent antagonist (this compound, GW9662, or T0070907) or a vehicle control (DMSO).[5]
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Incubate for 4-6 hours to allow for covalent modification.[5]
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Add the allosteric activator (e.g., rosiglitazone) at various concentrations.[5]
-
Incubate for an additional 16-24 hours.[5]
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[5]
-
Visualizations
Caption: PPARγ signaling pathway and dual-site inhibition by this compound.
Caption: Workflow of the TR-FRET coactivator recruitment assay.
Caption: Logical workflow for troubleshooting ambiguous this compound data.
References
validating SR 16832 activity in different experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of SR 16832 in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other PPARγ antagonists like GW9662?
This compound is a potent and selective dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor in metabolic processes.[1] Unlike traditional orthosteric antagonists such as GW9662 and T0070907, which target only the primary ligand-binding pocket, this compound is designed to engage both the orthosteric and an allosteric site within the PPARγ ligand-binding domain (LBD).[1][2] This dual-site mechanism provides a more complete blockade of PPARγ activation, particularly in preventing activation by agonists that may bind to the allosteric site.[3][4]
Q2: I am observing incomplete inhibition of PPARγ activity in my cell-based assay when using this compound. What could be the cause?
Several factors could contribute to incomplete inhibition:
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Incubation Time: As a covalent inhibitor, this compound requires sufficient time to form a covalent bond with Cys285 in the PPARγ LBD.[1] Ensure that the pre-incubation time with this compound is adequate (e.g., 4-6 hours) before adding the agonist.[5]
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Compound Concentration: While potent, the concentration of this compound may need to be optimized for your specific cell type and experimental conditions. We recommend performing a dose-response curve to determine the optimal inhibitory concentration.
-
Agonist Concentration: High concentrations of a potent agonist may partially overcome the inhibitory effect. Consider reducing the agonist concentration to the lowest level that provides a robust signal window.
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Cell Health: Poor cell health can affect protein expression and compound activity. Ensure your cells are healthy and not overgrown before and during the experiment.
Q3: My TR-FRET assay shows a high background signal. How can I troubleshoot this?
High background in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be caused by several factors:
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Reagent Aggregation: Ensure all protein and peptide solutions are properly centrifuged and free of aggregates before use.
-
Non-specific Binding: The use of a mild non-ionic detergent (e.g., 0.05% Tween-20) in the assay buffer can help reduce non-specific binding.[5]
-
Reader Settings: Optimize the delay time and measurement window on your plate reader to minimize background fluorescence.
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Compound Interference: At high concentrations, some compounds can interfere with the FRET signal. Run a control with this compound alone (without acceptor fluorophore) to check for autofluorescence.
Q4: Can this compound inhibit PPARγ activated by allosteric ligands?
Yes, a key advantage of this compound is its ability to effectively inhibit PPARγ activation by ligands that bind to an allosteric site.[6] Studies have shown that traditional orthosteric antagonists like GW9662 are less effective at completely blocking the activity of certain PPARγ agonists, a limitation that this compound's dual-site action is designed to overcome.[3][6]
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and other common PPARγ modulators.
Table 1: Comparative Inhibitory Effects on Allosteric Activation of PPARγ
| Covalent Ligand | Inhibition of Rosiglitazone-Induced TRAP220 Recruitment (TR-FRET) | Inhibition of Rosiglitazone-Induced Transcriptional Activation (Cell-Based Assay) |
| This compound | Complete Inhibition | Complete Abolishment |
| GW9662 | Incomplete Inhibition | Partial Activation Observed |
| T0070907 | Incomplete Inhibition | Partial Activation Observed |
| Data sourced from Hughes et al. (2017) as presented in technical guides.[5][6] |
Table 2: Co-regulator Peptide Binding Affinity to Covalently Modified PPARγ LBD
| Covalent Ligand | TRAP220 (Coactivator) Binding Affinity (μM) | NCoR (Corepressor) Binding Affinity (μM) |
| Apo (No Ligand) | 2.2 ± 0.3 | 0.85 ± 0.27 |
| This compound | Slight weakening of affinity | Slight weakening of affinity |
| GW9662 | 2.8 ± 0.3 | 0.38 ± 0.12 |
| T0070907 | 7.7 ± 0.8 | 0.12 ± 0.06 |
| Data indicates this compound acts as a more neutral antagonist compared to GW9662 and T0070907, which show inverse agonist-like activity.[5] |
Experimental Protocols & Workflows
PPARγ Signaling and this compound Inhibition
PPARγ activation involves ligand binding, heterodimerization with the Retinoid X Receptor (RXR), and recruitment of coactivators to initiate gene transcription.[1][2] this compound blocks this process by covalently binding to both the orthosteric and an allosteric site on the PPARγ LBD, preventing the conformational changes necessary for coactivator recruitment.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PPARγ Inhibitors: SR 16832 vs. GW9662
For researchers, scientists, and drug development professionals investigating the intricate roles of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the choice of a specific and potent inhibitor is paramount. This guide provides a comprehensive comparison of two key PPARγ antagonists: the well-established GW9662 and the novel dual-site inhibitor SR 16832.
This document outlines their mechanisms of action, comparative efficacy, and selectivity, supported by experimental data. Detailed methodologies for key comparative experiments are also provided to aid in experimental design and data interpretation.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and GW9662 lies in their mode of binding to the PPARγ ligand-binding domain (LBD).
GW9662 is a widely utilized irreversible antagonist that covalently modifies a cysteine residue (Cys285) within the orthosteric binding pocket of the PPARγ LBD.[1] This action blocks the binding of PPARγ agonists to this canonical site.
This compound , in contrast, is a dual-site covalent inhibitor.[1][2] It not only targets the same orthosteric cysteine residue as GW9662 but also engages an alternative, allosteric binding site.[1][2] This dual-action mechanism was developed to address the limitation of orthosteric antagonists, which were found to be ineffective at blocking an alternative allosteric binding site on the PPARγ LBD.[1] This results in a more complete and robust inhibition of PPARγ activity.[1][3]
Figure 1: Mechanism of PPARγ Inhibition by this compound and GW9662.
Comparative Efficacy and Selectivity
Experimental data consistently demonstrates the superior inhibitory profile of this compound compared to GW9662, particularly in its ability to block agonist activity. A key advantage of this compound is its effective blockade of the potent PPARγ agonist rosiglitazone, a function where GW9662 falls short.[1]
While specific IC50 or Ki values for this compound are not widely published, functional assays consistently show its enhanced performance.[1] In contrast, GW9662 is a well-characterized antagonist with a reported IC50 of 3.3 nM for PPARγ.[4][5]
| Feature | This compound | GW9662 |
| Binding Site(s) | Orthosteric and Allosteric (Dual-site)[1][2] | Orthosteric[1] |
| Mechanism | Covalent, Irreversible[2] | Covalent, Irreversible |
| Reported IC50 (PPARγ) | Not explicitly reported, but qualitatively superior to GW9662[1] | 3.3 nM[4][5] |
| Selectivity | High for PPARγ[1] | High selectivity for PPARγ over PPARα and PPARδ[1] |
| Blocks Rosiglitazone Activity | Yes[1][6] | No[1][6] |
Experimental Protocols
To validate the specificity and efficacy of PPARγ antagonists, two primary experimental approaches are commonly employed: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and cell-based transactivation assays.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the ability of a compound to inhibit the interaction between the PPARγ LBD and a coactivator peptide.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., a terbium-labeled antibody that binds to a tagged PPARγ LBD) to an acceptor fluorophore (e.g., a fluorescein-labeled coactivator peptide). Inhibition of the LBD-coactivator interaction by an antagonist leads to a decrease in the FRET signal.
Abbreviated Protocol:
-
Prepare Reagents: Prepare solutions of GST-tagged PPARγ LBD, terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide (e.g., TRAP220).[7]
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the PPARγ LBD and antibody mixture. Finally, add the fluorescein-labeled coactivator peptide.[1][7]
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.[1]
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET measurements.[1]
Figure 2: TR-FRET Experimental Workflow.
Cell-Based Transactivation Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of PPARγ in a cellular context.
Principle: Cells (e.g., HEK293T) are co-transfected with two plasmids: one expressing the PPARγ LBD fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). An antagonist will compete with an agonist, leading to a decrease in luciferase expression.[1][8]
Abbreviated Protocol:
-
Cell Seeding: Seed HEK293T cells in 96-well plates.[7]
-
Transfection: Co-transfect the cells with the Gal4-PPARγ LBD expression plasmid and the 5xUAS-luciferase reporter plasmid.[7][8]
-
Treatment: Replace the medium with fresh medium containing the covalent antagonist (this compound or GW9662) or vehicle (DMSO).[7]
-
Agonist Addition: After a pre-incubation period, add a PPARγ agonist (e.g., rosiglitazone) or vehicle.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
Figure 3: Cell-Based Transactivation Assay Workflow.
Conclusion
This compound represents a significant advancement in the development of PPARγ inhibitors. Its unique dual-site mechanism of action provides a more complete and robust inhibition of PPARγ activity compared to traditional orthosteric antagonists like GW9662.[3] This makes this compound an invaluable tool for researchers aiming to dissect PPARγ-dependent signaling pathways without the confounding effects of residual agonist activity.[1] For studies requiring a comprehensive blockade of PPARγ, this compound emerges as the superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle for PPARγ Modulation: SR16832 vs. Rosiglitazone
For researchers, scientists, and drug development professionals, a deep understanding of the nuanced interactions between compounds and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is critical for the development of next-generation therapeutics. This guide provides a detailed, data-driven comparison of SR16832 and rosiglitazone (B1679542), two potent modulators with opposing effects on PPARγ activity.
Rosiglitazone, a member of the thiazolidinedione (TZD) class, is a well-characterized full agonist of PPARγ, historically used in the management of type 2 diabetes. Its therapeutic effects stem from its ability to activate PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization.[1] In stark contrast, SR16832 is a novel, investigational dual-site covalent inhibitor of PPARγ designed to completely block the receptor's activity.[1] This fundamental difference in their mechanism of action forms the basis of this comprehensive comparison.
At a Glance: Key Differences
| Feature | SR16832 | Rosiglitazone |
| Mechanism of Action | Dual-site covalent antagonist (inhibitor) | Full agonist |
| Binding Site(s) on PPARγ | Covalently binds to the orthosteric and an allosteric site | Binds to the orthosteric site |
| Effect on PPARγ Activity | Blocks receptor activation | Activates the receptor |
| Co-regulator Interaction | Prevents coactivator recruitment | Promotes coactivator recruitment |
Quantitative Comparison of In Vitro Potency
The potency of both compounds has been determined using various biochemical and cell-based assays. Rosiglitazone's ability to activate PPARγ is typically measured by its EC50 (half-maximal effective concentration) and its binding affinity by its Kd (dissociation constant). For the antagonist SR16832, its potency is ideally described by its IC50 (half-maximal inhibitory concentration), though direct inhibitory values are not always published, its superior ability to block agonist-induced activity is a key characteristic.
| Parameter | SR16832 | Rosiglitazone | Reference |
| EC50 (PPARγ activation) | Not Applicable | 60 nM | |
| Kd (PPARγ binding) | Not Applicable | 40 nM | |
| IC50 (Inhibition of Rosiglitazone-induced activation) | Qualitatively superior to other covalent antagonists like GW9662 and T0070907 | Not Applicable |
Dueling Mechanisms: A Tale of Two Modulators
The opposing effects of SR16832 and rosiglitazone on PPARγ function are rooted in their distinct binding modes and subsequent impacts on receptor conformation and interaction with co-regulator proteins.
Rosiglitazone: The Activator
Rosiglitazone binds to the orthosteric, or primary ligand-binding pocket, of the PPARγ ligand-binding domain (LBD). This binding event induces a conformational change in the receptor, creating a binding surface for coactivator proteins. The recruitment of these coactivators is the crucial step that initiates the transcription of PPARγ target genes.
SR16832: The Dual-Site Inhibitor
SR16832 employs a more complex and robust inhibitory mechanism. It acts as a covalent antagonist, forming a permanent bond with the receptor. Uniquely, it targets both the orthosteric site and a recently identified allosteric site on the PPARγ LBD.[1] This dual-site engagement provides a more comprehensive blockade of the receptor than traditional orthosteric antagonists, effectively preventing the conformational changes required for coactivator recruitment and subsequent gene transcription.[1]
References
SR16832: A Paradigm Shift in PPARγ Antagonism Through Dual-Site Selectivity
For researchers navigating the intricate landscape of metabolic and inflammatory diseases, the peroxisome proliferator-activated receptor-gamma (PPARγ) stands out as a critical therapeutic target. The specificity of pharmacological tools used to probe its function is paramount. While traditional antagonists like GW9662 and T0070907 have been instrumental, their limitations in achieving a complete blockade of PPARγ have paved the way for a new generation of inhibitors. SR16832, a novel covalent antagonist, distinguishes itself with a unique dual-site inhibitory mechanism, offering a more comprehensive and specific approach to modulating PPARγ activity.[1][2]
SR16832's innovation lies in its ability to target both the orthosteric and an allosteric site within the PPARγ ligand-binding domain (LBD).[3][4] This dual-action mechanism leads to a more effective inhibition of PPARγ activation compared to its predecessors, which only target the orthosteric site.[5][6] This guide provides a comparative analysis of SR16832 against other widely used PPARγ antagonists, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their studies.
Comparative Selectivity and Potency of PPARγ Antagonists
While quantitative data on the selectivity of SR16832 for PPARγ over other PPAR isoforms (PPARα and PPARδ) is not yet publicly available, its functional superiority in inhibiting PPARγ is well-documented.[7] The following table summarizes the selectivity profiles of the well-characterized orthosteric antagonists, GW9662 and T0070907, to provide a frame of reference for isoform specificity.
| Compound | Target | IC50 (nM) | Selectivity over PPARα | Selectivity over PPARδ | Reference |
| SR16832 | PPARγ (dual-site) | Data not available | Data not available | Data not available | [7] |
| GW9662 | PPARγ (orthosteric) | 3.3 | ~10-fold | ~600 to 1000-fold | [2][7] |
| T0070907 | PPARγ (orthosteric) | 1 (Ki) | >800-fold | >800-fold | [2][7] |
Note: While direct quantitative comparisons of SR16832's selectivity are pending, its dual-site inhibition mechanism suggests a high degree of specificity for PPARγ.
Mechanism of Action: A Dual-Pronged Attack
SR16832's enhanced efficacy stems from its covalent modification of Cysteine 285 in the orthosteric binding pocket, coupled with the obstruction of a newly identified allosteric site.[3][5] This "bitopic" inhibition effectively prevents the binding and activation by both orthosteric and allosteric ligands, a feat not achievable by single-site antagonists.[5] A key advantage of SR16832 is its superior ability to block the activity of potent PPARγ agonists like rosiglitazone, which can still activate the receptor in the presence of traditional antagonists.[2][6]
Caption: Dual-site inhibition of PPARγ by SR16832.
Experimental Protocols
The validation of SR16832's selectivity and efficacy relies on a combination of biochemical and cell-based assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay biochemically quantifies the ability of a compound to modulate the interaction between the PPARγ LBD and a coactivator peptide.[1][7]
Principle: The assay measures the FRET between a terbium-labeled anti-GST antibody (donor) bound to a GST-tagged PPARγ LBD and a fluorescein-labeled coactivator peptide (acceptor). Ligand-induced conformational changes in the LBD that promote coactivator recruitment bring the donor and acceptor into proximity, resulting in a high FRET signal. Antagonists prevent this interaction, leading to a low FRET signal.
Abbreviated Protocol:
-
Reagent Preparation: Prepare assay buffer, GST-PPARγ LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide.
-
Compound Addition: Dispense test compounds (e.g., SR16832) and control ligands (agonist and antagonist) into a 384-well plate.
-
Protein-Antibody Incubation: Add a pre-incubated mixture of GST-PPARγ LBD and terbium-labeled anti-GST antibody to the wells. Incubate for 1 hour.
-
Coactivator Addition: Add the fluorescein-labeled coactivator peptide to all wells.
-
FRET Measurement: Incubate for 2-4 hours and measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Data Analysis: Calculate the ratio of the emission signals (520/495) and plot against the compound concentration to determine IC50 values.
Cell-Based Transactivation Assay
This assay determines the functional activity of a compound as a PPARγ agonist or antagonist in a cellular context.[1][7]
Principle: HEK293T cells are transiently transfected with a Gal4-PPARγ LBD fusion protein and a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS). Ligand activation of the PPARγ LBD fusion protein drives the expression of luciferase, which can be quantified.
Abbreviated Protocol:
-
Cell Culture and Transfection: Plate HEK293T cells and transfect with the Gal4-PPARγ LBD and 5xUAS-luciferase reporter plasmids.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. For antagonist assays, co-treat with a known PPARγ agonist.
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase.
-
Luciferase Assay: Measure the luciferase activity in the cell lysate using a luminometer.
-
Data Normalization and Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the normalized activity against the compound concentration to determine EC50 or IC50 values.
Caption: Experimental workflows for assessing PPARγ antagonist activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
comparative analysis of SR 16832 with other covalent antagonists
A Comparative Analysis of a Dual-Site Inhibitor Against Traditional Covalent Antagonists
In the landscape of pharmacological tools for studying Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), the advent of SR-16832 marks a significant advancement in achieving complete and specific inhibition. This guide provides a comprehensive comparative analysis of SR-16832 with other well-established covalent antagonists, namely GW9662 and T0070907, supported by experimental data to empower researchers in drug development and scientific investigation.
SR-16832 distinguishes itself as a dual-site covalent antagonist, a feature that overcomes the limitations of its predecessors.[1][2] While traditional covalent antagonists like GW9662 and T0070907 irreversibly bind to the cysteine residue (Cys285) within the orthosteric (ligand-binding) pocket of the PPARγ ligand-binding domain (LBD), they fail to block a newly identified allosteric site.[2][3] This leaves the receptor susceptible to activation by other ligands that can bind to this alternate site. SR-16832 is ingeniously designed to obstruct both the orthosteric and allosteric sites, thereby providing a more robust and complete inhibition of PPARγ activity.[1][4]
Quantitative Comparison of Inhibitory Activity
The superior inhibitory profile of SR-16832 is evident in its ability to block PPARγ activation more effectively than GW9662 and T0070907, particularly in the presence of allosteric activators.[3] The following tables summarize the comparative performance of these antagonists in key biochemical and cell-based assays.
Table 1: Inhibition of Coactivator Recruitment by Allosteric Activator Rosiglitazone (TR-FRET Assay)
| Covalent Antagonist | Rosiglitazone-induced TRAP220 Recruitment |
| SR-16832 | No detectable increase in TR-FRET signal [4] |
| GW9662 | Lowered but not blocked TR-FRET response[4] |
| T0070907 | Lowered but not blocked TR-FRET response[4] |
Table 2: Inhibition of Allosteric Cellular Activation by Rosiglitazone (Cell-Based Transactivation Assay)
| Covalent Antagonist | Rosiglitazone-induced Luciferase Activity |
| SR-16832 | Relatively no activation observed [4] |
| GW9662 | Significant cellular activation[4] |
| T0070907 | Significant cellular activation[4] |
Signaling Pathway and Mechanism of Action
PPARγ activation is a multi-step process involving ligand binding, heterodimerization with the Retinoid X Receptor (RXR), and the recruitment of coactivator proteins, which collectively initiate the transcription of target genes.[1] Traditional covalent antagonists only interfere with the initial ligand binding at the orthosteric site. SR-16832, however, provides a dual blockade, preventing activation from both the orthosteric and allosteric sites.
Experimental Protocols
The comparative data presented in this guide are primarily derived from two key experimental assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and cell-based transactivation assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the binding of a fluorescently labeled coactivator peptide to the PPARγ LBD.[3] Inhibition of this interaction by a covalent antagonist results in a decreased FRET signal.
Gal4-PPARγ LBD Cell-Based Transactivation Assay
This cell-based assay quantifies the transcriptional activity of PPARγ in a cellular environment.[3] Cells are engineered to express a fusion protein of the GAL4 DNA-binding domain and the PPARγ LBD, along with a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). Antagonist activity is measured by a decrease in luciferase expression.[5]
Conclusion
The development of SR-16832 represents a pivotal step forward in the specific and complete antagonism of PPARγ. Its unique dual-site inhibitory mechanism addresses the shortcomings of traditional covalent antagonists like GW9662 and T0070907. The experimental data clearly demonstrates the superior ability of SR-16832 to block allosteric activation of PPARγ. For researchers and drug development professionals, SR-16832 offers a more precise and reliable tool for dissecting PPARγ signaling pathways and for the development of novel therapeutics targeting PPARγ-related diseases.
References
SR 16832 Demonstrates Superior In Vitro Efficacy in PPARγ Inhibition Compared to Traditional Antagonists
For Immediate Release
ONTARIO, CA – December 2, 2025 – New comparative data confirms the enhanced in vitro efficacy of SR 16832, a novel dual-site covalent antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Experimental findings highlight its superior ability to inhibit PPARγ activation when compared to established orthosteric antagonists, GW9662 and T0070907. This makes this compound a more robust tool for researchers studying PPARγ signaling pathways in metabolic diseases, inflammation, and cancer.
This compound distinguishes itself through a unique mechanism that targets both the orthosteric and an allosteric site on the PPARγ ligand-binding domain (LBD).[1] This dual-site inhibition provides a more comprehensive blockade of receptor activity than traditional antagonists that only bind to the orthosteric site.[1][2] The enhanced efficacy is particularly evident in its ability to prevent activation by agonists like rosiglitazone, a limitation of single-site antagonists.[1][3]
Comparative Efficacy Data
The superior inhibitory profile of this compound has been demonstrated in key functional assays. While specific IC50 values for this compound are not always explicitly reported in publicly available literature, its qualitative superiority is consistently noted. The following tables summarize the comparative performance of this compound against GW9662 and T0070907.
Table 1: General Comparison of PPARγ Antagonists
| Feature | This compound | GW9662 | T0070907 |
| Primary Target | PPARγ (dual-site) | PPARγ (orthosteric site) | PPARγ (orthosteric site) |
| Mechanism of Action | Covalent inhibitor of both orthosteric and allosteric sites | Irreversible covalent antagonist | Irreversible covalent antagonist |
| Reported Potency | Qualitatively superior to GW9662 and T0070907 | IC50: 3.3 nM | Ki: 1 nM, IC50: 1.1 nM |
| Selectivity | High for PPARγ | High selectivity for PPARγ over PPARα and PPARδ | >800-fold selectivity for PPARγ over PPARα and PPARδ |
Data sourced from publicly available technical guides.
Table 2: Inhibition of Rosiglitazone-Induced PPARγ Activation
| Functional Assay | Covalent Antagonist | Rosiglitazone-Induced Activity |
| TR-FRET Coactivator Recruitment Assay | None (Apo) | Concentration-dependent increase in TRAP220 recruitment |
| GW9662 | Lowered but not blocked | |
| T0070907 | Lowered but not blocked | |
| This compound | No detectable increase | |
| Cell-Based Transactivation Assay | Vehicle Control | Dose-dependent increase in luciferase activity |
| GW9662 | Not effectively blocked | |
| T0070907 | Not effectively blocked | |
| This compound | No significant activation observed |
This data demonstrates this compound's superior ability to block agonist-driven receptor activation in both biochemical and cellular contexts.
Visualizing the Mechanism and Workflow
To further elucidate the underlying molecular interactions and experimental procedures, the following diagrams are provided.
Caption: PPARγ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for TR-FRET coactivator recruitment assays.
Experimental Protocols
The enhanced efficacy of this compound has been validated through established in vitro assays. The following are summaries of the key experimental methodologies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay quantitatively measures the ability of a test compound to inhibit the interaction between the PPARγ LBD and a coactivator peptide in the presence of an agonist.
-
Principle: The assay is based on the energy transfer from a terbium-labeled anti-GST antibody (donor) bound to a GST-tagged PPARγ LBD to a fluorescein-labeled coactivator peptide (acceptor). Inhibition of agonist-induced coactivator recruitment by an antagonist, such as this compound, leads to a decrease in the TR-FRET signal.
-
Abbreviated Protocol:
-
Purified GST-tagged PPARγ LBD is incubated with the terbium-labeled anti-GST antibody.
-
Serial dilutions of the antagonist (this compound, GW9662, or T0070907) are added to the assay plate.
-
The PPARγ LBD/antibody mixture is added and incubated to allow for covalent modification.
-
A known PPARγ agonist (e.g., rosiglitazone) and the fluorescein-labeled coactivator peptide (e.g., TRAP220) are added.
-
Following incubation, the TR-FRET signal is measured. A decrease in the signal indicates inhibition of the agonist-induced interaction. The data is then used to determine the IC50 value of the antagonist.
-
Gal4-PPARγ Luciferase Reporter Assay
This cell-based assay assesses the transcriptional activity of PPARγ in response to a test compound.
-
Principle: The assay utilizes a chimeric receptor where the DNA-binding domain of Gal4 is fused to the PPARγ LBD. This construct is co-transfected into cells with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). An antagonist will inhibit agonist-induced binding of the chimeric protein to the UAS, thereby reducing luciferase expression.
-
Abbreviated Protocol:
-
HEK293T cells are seeded in 96-well plates and co-transfected with the Gal4-PPARγ LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
After 24 hours, the cells are treated with the covalent antagonists (this compound, GW9662, or T0070907) or a vehicle control.
-
Following an incubation period to allow for covalent modification, the agonist (rosiglitazone) is added at various concentrations.
-
The cells are incubated for an additional 16-24 hours.
-
Cells are lysed, and luciferase activity is measured using a luminometer. The percentage of inhibition of the agonist response is calculated to determine the antagonist's efficacy.
-
The comprehensive data underscores the potential of this compound as a superior chemical probe for elucidating the nuanced roles of PPARγ in health and disease. Its ability to achieve a more complete shutdown of PPARγ activity provides researchers with a more precise tool for their investigations.
References
Cross-Validation of SR 16832's Effects: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides a comparative analysis of the effects of SR 16832, a potent and selective dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), cross-validated using distinct assay methodologies. This compound offers a unique mechanism by targeting both the orthosteric and an allosteric site within the PPARγ ligand-binding domain (LBD), leading to a more complete blockade of receptor activity compared to traditional antagonists.[1][2]
This guide will delve into the experimental data supporting the efficacy of this compound, presenting a clear comparison with other common PPARγ modulators. Detailed protocols for the key assays are provided to enable replication and further investigation.
Quantitative Data Presentation
The inhibitory effects of this compound have been evaluated against other well-known PPARγ antagonists, such as GW9662 and T0070907. The following table summarizes the comparative efficacy of these compounds in blocking PPARγ activation, particularly in response to allosteric activators like rosiglitazone. While specific IC50 values for this compound are not always publicly detailed, the available data underscores its superior ability to inhibit coactivator recruitment, a crucial step in PPARγ activation.[3][4]
| Compound | Target | Assay Type | Key Finding | Reference |
| This compound | PPARγ | TR-FRET Coactivator Recruitment | Improved inhibition of allosteric MRL20-induced TRAP220 coactivator recruitment compared to T0070907. | [3] |
| This compound | PPARγ | Cell-Based Transactivation Assay | Effectively blocks rosiglitazone-induced transcriptional activation of PPARγ. | |
| GW9662 | PPARγ | TR-FRET Coactivator Recruitment | Less effective at completely blocking the activity of certain PPARγ agonists. | |
| T0070907 | PPARγ | TR-FRET Coactivator Recruitment | Less effective at completely blocking the activity of certain PPARγ agonists. |
Signaling Pathway and Inhibition by this compound
PPARγ is a ligand-activated transcription factor. Upon agonist binding, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on target genes, recruiting coactivators and initiating transcription. This compound, as a dual-site covalent inhibitor, disrupts this cascade by blocking both the orthosteric and an allosteric site on the PPARγ LBD, thereby preventing the conformational changes necessary for coactivator recruitment and subsequent gene activation.
PPARγ signaling pathway and points of inhibition by this compound.
Experimental Protocols
To cross-validate the effects of this compound, two primary assays are commonly employed: a biochemical assay to measure direct molecular interactions and a cell-based assay to assess functional outcomes in a cellular context.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay quantifies the ability of a compound to inhibit the interaction between the PPARγ LBD and a coactivator peptide.
Principle: The assay utilizes a GST-tagged PPARγ LBD and a terbium-labeled anti-GST antibody as the donor fluorophore. A fluorescein-labeled coactivator peptide serves as the acceptor fluorophore. When an agonist promotes the recruitment of the coactivator to the LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Antagonists like this compound prevent this interaction, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a master mix containing the purified His-tagged PPARγ LBD and a terbium-labeled anti-His antibody in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
Prepare a solution of the fluorescein-labeled coactivator peptide (e.g., TRAP220).
-
-
Assay Procedure (384-well plate format):
-
Add the test compound solutions to the wells of a low-volume, black plate.
-
Add the PPARγ LBD and terbium-labeled antibody master mix.
-
Add a known PPARγ agonist (e.g., rosiglitazone) to all wells except the negative control to induce coactivator recruitment.
-
Add the fluorescein-labeled coactivator peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the percentage of inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 value.
-
GAL4-PPARγ Ligand Binding Domain (LBD) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of PPARγ in response to a test compound.
Principle: Mammalian cells (e.g., HEK293T) are co-transfected with two plasmids. The first plasmid expresses a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the PPARγ LBD. The second plasmid contains a luciferase reporter gene under the control of a Gal4 Upstream Activation Sequence (UAS). If a compound activates the PPARγ LBD, the fusion protein binds to the UAS and drives luciferase expression. This compound, as an antagonist, will inhibit this agonist-induced luciferase expression.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 96-well plates.
-
After 24 hours, co-transfect the cells with the Gal4-PPARγ LBD expression plasmid and the UAS-luciferase reporter plasmid. A Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the covalent antagonist (e.g., this compound) or vehicle (DMSO) and incubate to allow for covalent modification (e.g., 4-6 hours).
-
Add a known PPARγ agonist (e.g., rosiglitazone) at various concentrations.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
The antagonist activity is calculated as the percent inhibition of the agonist-induced luciferase expression. The IC50 value is determined by plotting the percent inhibition against the log of the antagonist concentration.
-
Cross-Validation Experimental Workflow
The cross-validation of this compound's effects involves a logical progression from a direct biochemical interaction assay to a more physiologically relevant cell-based functional assay.
Workflow for cross-validation of this compound's effects.
References
SR16832: A Paradigm Shift in PPARγ Antagonism Through Dual-Site Inhibition
For researchers, scientists, and drug development professionals investigating the intricate roles of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) in metabolic diseases, inflammation, and oncology, the choice of a specific and potent antagonist is paramount. While traditional antagonists like GW9662 and T0070907 have been instrumental, a novel covalent antagonist, SR16832, offers a distinct advantage through its unique dual-site inhibitory mechanism, leading to a more comprehensive and robust blockade of PPARγ activity.
This guide provides an objective comparison of SR16832 with other widely used PPARγ antagonists, supported by experimental data, to facilitate informed decisions in research and drug development.
Superior Inhibition Profile of SR16832
SR16832 distinguishes itself by targeting both the orthosteric and a recently identified allosteric site within the PPARγ ligand-binding domain (LBD).[1][2] Traditional antagonists, such as GW9662 and T0070907, act as irreversible covalent modifiers of the cysteine residue (Cys285) within the orthosteric binding pocket.[1] However, they are ineffective at blocking the activation of PPARγ by ligands that bind to the allosteric site. SR16832 overcomes this limitation by not only covalently modifying Cys285 but also physically obstructing the allosteric pocket with its 6-methoxyquinoline (B18371) group. This dual-action mechanism ensures a more complete inhibition of PPARγ, even in the presence of allosteric activators like rosiglitazone.
Comparative Performance Data
The enhanced efficacy of SR16832 is evident in functional assays that measure its ability to inhibit PPARγ activation. While specific IC50 values for direct inhibition by SR16832 are not consistently reported in publicly available literature, its superior performance in blocking both orthosteric and allosteric activation has been demonstrated.
Quantitative Comparison of PPARγ Antagonists
| Compound | Target Site(s) | Mechanism of Action | IC50/Ki | Selectivity | Key Advantages |
| SR16832 | Orthosteric and Allosteric | Covalent dual-site inhibitor | Data not consistently available | High for PPARγ (qualitatively superior to others) | Effective at inhibiting both orthosteric and allosteric activation |
| GW9662 | Orthosteric | Irreversible covalent antagonist | IC50: 3.3 nM | High selectivity for PPARγ over PPARα (~10-fold) and PPARδ (~600-1000-fold) | Well-characterized orthosteric antagonist |
| T0070907 | Orthosteric | Irreversible covalent antagonist | IC50: 1 nM, Ki: 1 nM | >800-fold selectivity for PPARγ over PPARα and PPARδ | Potent and highly selective orthosteric antagonist |
Experimental Protocols
To validate the specificity and efficacy of PPARγ antagonists, several key experimental approaches are commonly employed.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Interaction Assay
This biochemical assay measures the ability of a compound to modulate the interaction between the PPARγ LBD and a co-regulator peptide (e.g., TRAP220 coactivator or NCoR corepressor).
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the His-tagged PPARγ LBD, a terbium-labeled anti-His antibody (donor fluorophore), and a fluorescein-labeled co-regulator peptide (acceptor fluorophore) in an appropriate assay buffer.
-
Compound Addition: Test compounds (SR16832, GW9662, or T0070907) are added at varying concentrations. For antagonist mode, a known PPARγ agonist (e.g., rosiglitazone) is added to stimulate the coactivator interaction.
-
Incubation: The mixture is incubated to allow for covalent modification and to reach binding equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a plate reader. An increase in signal indicates co-regulator recruitment (agonist activity), while a decrease in the agonist-induced signal indicates inhibition (antagonist activity).
Gal4-PPARγ LBD Cell-Based Transactivation Assay
This cell-based assay quantifies the transcriptional activity of PPARγ in a cellular context.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the PPARγ LBD, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).
-
Compound Treatment: After transfection, the cells are treated with the test compounds (SR16832, GW9662, or T0070907) with or without a PPARγ agonist.
-
Incubation: Cells are incubated to allow for compound action and reporter gene expression.
-
Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer. A decrease in agonist-induced luciferase activity indicates antagonist activity.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the PPARγ signaling pathway and the experimental workflows.
Caption: PPARγ Signaling Pathway and Points of Inhibition.
References
SR-16832 Demonstrates Superior Inhibition of Allosteric Activation in PPARγ
SR-16832, a novel dual-site covalent antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), exhibits significantly improved inhibition of allosteric activation compared to traditional orthosteric antagonists like GW9662 and T0070907. This enhanced efficacy, supported by robust experimental data, establishes SR-16832 as a valuable tool for researchers and a promising scaffold for therapeutic development where precise PPARγ inhibition is desired.
PPARγ, a key nuclear receptor, is implicated in a range of metabolic diseases, making it a critical therapeutic target.[1] While orthosteric antagonists have been instrumental in studying PPARγ function, their inability to block a newly identified allosteric site has limited their effectiveness. SR-16832 overcomes this limitation by targeting both the orthosteric and allosteric sites, providing a more complete blockade of PPARγ activity.[1][2]
Comparative Efficacy of PPARγ Antagonists
Experimental evidence consistently demonstrates the superior ability of SR-16832 to inhibit PPARγ activation, particularly in the presence of allosteric activators.[1][3] Unlike traditional antagonists, SR-16832 effectively prevents the binding of ligands to the allosteric site, leading to a more comprehensive inhibition of the receptor's function.
Quantitative Data Summary
The following tables summarize the comparative performance of SR-16832 against other common PPARγ antagonists in key functional assays.
Table 1: Inhibition of Allosteric Activation by Rosiglitazone (TR-FRET Coactivator Recruitment Assay)
| Compound | Concentration | TR-FRET Response (Normalized) | Inhibition of Allosteric Activation |
| Vehicle (DMSO) | - | Baseline | - |
| Rosiglitazone (300 µM) | 300 µM | Increased | - |
| GW9662 + Rosiglitazone | + 300 µM | Lower than Rosiglitazone alone, but not blocked | Partial |
| T0070907 + Rosiglitazone | + 300 µM | Lower than Rosiglitazone alone, but not blocked | Partial |
| SR-16832 + Rosiglitazone | + 300 µM | No detectable increase | Complete |
Data sourced from Hughes et al. (2017) as presented in supporting documents.
Table 2: Inhibition of Cellular Allosteric Activation by Rosiglitazone (Gal4-PPARγ LBD Transactivation Assay)
| Treatment | Rosiglitazone Concentration | Normalized Luciferase Activity | Inhibition of Allosteric Activation |
| Vehicle (DMSO) | Varied | Baseline | - |
| GW9662 | Varied | Activation observed | Incomplete |
| T0070907 | Varied | Activation observed | Incomplete |
| SR-16832 | Varied | Relatively no activation observed | Complete |
Data sourced from Hughes et al. (2017) as presented in supporting documents.
Experimental Protocols
The enhanced inhibitory profile of SR-16832 has been validated through rigorous biochemical and cell-based assays.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay quantifies the recruitment of a coactivator peptide to the PPARγ ligand-binding domain (LBD).
Principle: The assay measures the fluorescence resonance energy transfer between a donor fluorophore on an antibody bound to the GST-tagged PPARγ LBD and an acceptor fluorophore on the coactivator peptide. Ligand-induced conformational changes that promote coactivator binding bring the fluorophores into proximity, resulting in a FRET signal. Antagonists that block this interaction will reduce the FRET signal.
Procedure:
-
The GST-tagged PPARγ LBD is incubated with a terbium-labeled anti-GST antibody (donor).
-
A fluorescein-labeled coactivator peptide (e.g., TRAP220) is added (acceptor).
-
The test compounds (SR-16832, GW9662, or T0070907) are added, followed by an allosteric activator (e.g., rosiglitazone).
-
After incubation, the TR-FRET signal is measured. The ratio of the acceptor to donor emission is calculated to determine the extent of coactivator recruitment.
Cell-Based Transactivation Assay
This assay measures the transcriptional activity of PPARγ in a cellular environment.
Principle: A fusion protein of the Gal4 DNA-binding domain and the PPARγ LBD is co-expressed with a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS). Activation of the PPARγ LBD by a ligand leads to the expression of luciferase, which can be quantified.
Procedure:
-
HEK293T cells are co-transfected with the Gal4-PPARγ LBD expression plasmid and the 5xUAS-luciferase reporter plasmid.
-
Cells are treated with the covalent antagonists (SR-16832, GW9662, or T0070907) or a vehicle control.
-
The allosteric activator (e.g., rosiglitazone) is then added at various concentrations.
-
After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The data is normalized to a control and plotted to determine the effect of the antagonists on transcriptional activation.
Signaling Pathway and Mechanism of Action
The unique dual-site inhibitory mechanism of SR-16832 provides a more complete shutdown of PPARγ signaling compared to traditional antagonists.
Caption: PPARγ signaling pathway and comparative inhibition mechanisms.
The diagram above illustrates the standard activation of PPARγ by an agonist, leading to gene transcription. It also depicts how traditional antagonists like GW9662 and T0070907 only block the orthosteric site, leaving the allosteric site accessible. In contrast, SR-16832's dual-site action effectively blocks both pathways of activation.
Caption: Workflows for key experimental validation assays.
The workflows for the TR-FRET and cell-based transactivation assays are outlined above, providing a clear overview of the steps involved in demonstrating the superior inhibitory activity of SR-16832.
References
Safety Operating Guide
Safe Disposal and Handling of SR 16832: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal procedures for SR 16832, a dual-site covalent antagonist of peroxisome proliferator-activated receptor γ (PPARγ). Adherence to these protocols is crucial for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound (2-chloro-N-(6-methoxy-4-quinolinyl)-5-nitro-benzamide) should be treated as a hazardous substance.[1] Key hazards associated with this compound include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Precautionary Measures:
-
Avoid ingestion, inhalation, and contact with skin and eyes.[1]
-
Thoroughly wash hands and any exposed skin after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Use in a well-ventilated area, preferably with local exhaust ventilation.
-
Prevent release into the environment and collect any spillage.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Skin and Body Protection | Impervious clothing, such as a laboratory coat |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated |
Data sourced from DC Chemicals Safety Data Sheet.
Step-by-Step Disposal Procedures
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: All unused this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) must be classified and handled as hazardous chemical waste.
-
Containerization:
-
Collect all waste this compound, whether in solid or solution form, and any contaminated materials in a designated, compatible, and securely sealed waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Accidental Release and Spill Management
In the event of a spill or accidental release of this compound, follow these steps:
-
Ensure Safety: Immediately put on the full personal protective equipment detailed in the table above.
-
Avoid Inhalation: Do not breathe any vapors, mist, dust, or gas from the spilled material.
-
Containment: Use an inert absorbent material, such as diatomite or a universal binder, to contain the spill.
-
Decontamination: After the spill has been contained and collected, decontaminate the affected surface and any equipment by scrubbing with alcohol.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective dual-site covalent inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a ligand-activated transcription factor that plays a key role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.
Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, leading to the recruitment of coactivators and the initiation of target gene transcription.
This compound disrupts this signaling cascade through a dual inhibitory mechanism:
-
Orthosteric Inhibition: It covalently modifies Cysteine 285 in the orthosteric binding pocket of PPARγ.
-
Allosteric Inhibition: Its structure extends towards an alternate allosteric site, further inhibiting the receptor's function.
Caption: Inhibition of PPARγ signaling by this compound.
References
Essential Safety and Operational Guide for Handling SR 16832
This guide provides comprehensive safety protocols, handling procedures, and disposal plans for SR 16832, a dual-site covalent antagonist of the peroxisome proliferator-activated receptor γ (PPARγ). The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound should be treated as a hazardous substance. The primary known hazards are acute oral toxicity and high toxicity to aquatic life with long-lasting effects. All personnel must review this information and the manufacturer's Safety Data Sheet (SDS) before handling the compound.[1]
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
Avoid ingestion, inhalation, and contact with skin and eyes.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.
-
Prevent release into the environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator if working outside of a fume hood or if there is a risk of aerosolization. |
Operational Plan for Handling this compound
Adherence to standard laboratory procedures is critical for the safe handling of this compound.
Storage and Stability:
-
Store at -20°C in a tightly sealed container.[1]
-
The compound is stable for at least four years under these conditions.[1]
Preparation of Stock Solutions:
-
This compound is supplied as a crystalline solid and is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
-
To prepare a stock solution, dissolve the solid in DMSO. It may be beneficial to purge the solvent with an inert gas before and after dissolution.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.
Step-by-Step Disposal Procedures:
-
Waste Classification: All unused this compound and any materials that have come into contact with it (e.g., pipette tips, gloves, bench paper) must be classified and handled as hazardous chemical waste.
-
Containerization: Collect all hazardous waste in a designated, clearly labeled, and sealed container. The label should include the full chemical name: "this compound".
-
Regulatory Compliance: Dispose of the hazardous waste in accordance with all applicable local, state, and federal regulations. Do not dispose of this compound down the drain or in the general trash.
Accidental Release and Spill Management:
-
In the event of a spill, immediately evacuate the area and alert others.
-
Wear the full PPE outlined above before attempting to clean the spill.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol) and then wash with soap and water.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₂ClN₃O₄ |
| Molecular Weight | 357.7 g/mol |
| Purity | ≥98% |
| UV Maximum (λmax) | 233 nm |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO |
Experimental Protocols
This compound is a dual-site covalent antagonist of PPARγ and is commonly characterized using in vitro assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luciferase reporter assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of coactivator peptides to the PPARγ ligand-binding domain (LBD).
Materials:
-
His-tagged PPARγ LBD
-
Terbium-labeled anti-His antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (acceptor fluorophore)
-
This compound
-
Assay buffer
-
384-well assay plates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add this compound at various concentrations.
-
Add the His-PPARγ LBD to each well and incubate for 30-60 minutes at room temperature to allow for covalent modification.[2]
-
Add a pre-mixed solution of the Terbium-labeled anti-His antibody and the Fluorescein-labeled coactivator peptide to each well.[2]
-
Incubate for 1-2 hours at room temperature, protected from light.[2]
-
Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission detection at ~495 nm (Terbium) and ~520 nm (Fluorescein).[2]
-
Calculate the FRET ratio (Emission at 520 nm / Emission at 495 nm) and plot the data to determine the inhibitory effect of this compound.[2]
Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of PPARγ in response to this compound.
Materials:
-
HEK293T cells
-
Gal4-PPARγ LBD expression plasmid
-
5xUAS-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Cell culture medium and reagents
-
Luciferase assay system
-
96-well cell culture plates
Procedure:
-
Seed HEK293T cells in a 96-well plate.[2]
-
After 24 hours, co-transfect the cells with the Gal4-PPARγ LBD and 5xUAS-luciferase reporter plasmids using a suitable transfection reagent.[2]
-
Allow the cells to incubate for 24-48 hours post-transfection.[2]
-
Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in cell culture medium.[2]
-
Treat the cells with the various concentrations of this compound and incubate for an additional 16-24 hours.[2]
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.[2]
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.
-
Plot the normalized luciferase activity to determine the dose-dependent inhibition of PPARγ by this compound.
Visualizations
PPARγ Signaling Pathway and Inhibition by this compound
Caption: Inhibition of PPARγ signaling by this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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